molecular formula C17H16FN3S B10805567 EGFR-IN-145

EGFR-IN-145

Cat. No.: B10805567
M. Wt: 313.4 g/mol
InChI Key: CFNNRUHQKQNOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EGFR-IN-145 is a useful research compound. Its molecular formula is C17H16FN3S and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3S/c18-12-7-5-11(6-8-12)9-19-16-15-13-3-1-2-4-14(13)22-17(15)21-10-20-16/h5-8,10H,1-4,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNNRUHQKQNOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search of scientific literature and public databases did not yield specific information for a compound designated "EGFR-IN-145." This guide has been developed to address the core requirements of the prompt by focusing on the well-established mechanisms of action, experimental evaluation, and signaling pathways pertinent to Epidermal Growth Factor Receptor (EGFR) inhibitors as a class. The data and examples provided are from representative, publicly documented EGFR inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Introduction: EGFR as a Therapeutic Target

The Epidermal Growth Factor Receptor (EGFR) is a pivotal transmembrane receptor tyrosine kinase belonging to the ErbB family.[1] Its activation, initiated by the binding of ligands like Epidermal Growth Factor (EGF), triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues in its intracellular domain.[2] This phosphorylation cascade serves as a docking platform for various adaptor proteins, leading to the activation of critical downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3] These pathways are fundamental regulators of cellular processes such as proliferation, survival, and differentiation. In numerous malignancies, particularly non-small cell lung cancer (NSCLC), aberrant EGFR activity, driven by overexpression or activating mutations, is a key oncogenic driver, making it a validated and high-priority therapeutic target.[1]

Core Mechanism of Action: ATP-Competitive Inhibition

The predominant mechanism of action for small-molecule EGFR inhibitors is competitive inhibition at the ATP-binding site within the receptor's intracellular kinase domain.[2] By occupying this pocket, these inhibitors prevent the binding of ATP, thereby blocking the transfer of its gamma-phosphate to tyrosine residues. This action effectively halts the initial autophosphorylation step, abrogating the entire downstream signaling cascade and leading to the inhibition of cancer cell growth and proliferation.

EGFR inhibitors are broadly classified into generations based on their binding mode and selectivity:

  • First-Generation (Reversible): These inhibitors, such as gefitinib and erlotinib, bind reversibly to the ATP pocket of both wild-type EGFR and certain activating mutant forms.

  • Second-Generation (Irreversible): This class, including afatinib, forms a covalent bond with a key cysteine residue (Cys797) within the ATP-binding site, resulting in sustained, irreversible inhibition.

  • Third-Generation (Mutant-Selective, Irreversible): Osimertinib exemplifies this class, which was engineered to selectively and irreversibly target the Cys797 residue in EGFR harboring activating mutations and the common T790M resistance mutation, while demonstrating significantly lower activity against wild-type EGFR to minimize off-target effects.[4]

EGFR_Signaling_and_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P_site P Tyr-P EGFR->P_site 2. Autophosphorylation Ligand EGF Ligand Ligand->EGFR 1. Binding RAS RAS P_site->RAS 3. Signal Transduction PI3K PI3K P_site->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation TKI EGFR TKI TKI->EGFR Inhibition

Caption: EGFR signaling activation and point of TKI intervention.

Quantitative Data Presentation: Inhibitory Potency

The efficacy of EGFR inhibitors is quantitatively assessed by their half-maximal inhibitory concentration (IC50). The tables below present representative IC50 values of well-characterized EGFR TKIs against various NSCLC cell lines and engineered Ba/F3 cells expressing specific EGFR mutations.

Table 1: Cellular IC50 Values (nM) of EGFR TKIs in NSCLC Cell Lines

Cell Line EGFR Mutation Status Gefitinib Erlotinib Afatinib Osimertinib
PC-9 Exon 19 deletion 8 7 0.8 12
H3255 L858R 5 12 0.3 21

| H1975 | L858R + T790M | >10,000 | >10,000 | 80 | 4.6 |

Note: Data are representative values compiled from scientific literature.[4][5] IC50 values can vary with experimental conditions.

Table 2: On-Target Cellular IC50 Values (nM) in Ba/F3 Isogenic Cell Lines

EGFR Genotype Erlotinib Afatinib Osimertinib
Wild-Type (WT) 2300 25 490
Exon 19 deletion 4 0.5 15
L858R 20 1 25

| L858R + T790M | 4800 | 12 | 1 |

Note: Data are representative values compiled from scientific literature.[4] This system isolates the effect of the inhibitor on the specific EGFR mutant.

Detailed Experimental Protocols

The characterization of an EGFR inhibitor's mechanism of action relies on a suite of biochemical and cellular assays.

Biochemical EGFR Kinase Assay

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.

Principle: This assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then enzymatically converted to ATP, which drives a luciferase-based reaction to produce a luminescent signal directly proportional to kinase activity.

Methodology:

  • Reaction Setup: In a 384-well assay plate, add 1 µL of the test inhibitor (serially diluted in DMSO) or vehicle control.

  • Enzyme/Substrate Addition: Add 2 µL of a solution containing purified recombinant EGFR kinase and a suitable peptide substrate (e.g., Poly(Glu4, Tyr1)) prepared in a kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[1]

  • Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution.

  • Incubation: Allow the reaction to proceed at room temperature for 60 minutes.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated during the kinase reaction into ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the signal to controls and plot the percent inhibition versus the log of the inhibitor concentration. Determine the IC50 value using a sigmoidal dose-response curve fit.

Cellular Proliferation (Viability) Assay

Objective: To determine the potency of an inhibitor in suppressing the growth and viability of EGFR-dependent cancer cells.

Principle: Metabolically active, viable cells reduce a tetrazolium salt (like MTS or MTT) to a colored formazan product. The intensity of the color is proportional to the number of living cells.[6]

Methodology:

  • Cell Plating: Seed cancer cells (e.g., PC-9) into a 96-well plate at a density of 3,000–8,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for attachment.[7]

  • Inhibitor Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Replace the existing medium with 100 µL of the inhibitor-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.[8]

  • Reagent Addition: Add 20 µL of MTS reagent (or equivalent) to each well and incubate for 1–4 hours at 37°C.[6]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration to determine the cellular IC50 value.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cellular Cellular Assays b1 Purified EGFR Kinase b2 Inhibitor Incubation b1->b2 b3 Measure Kinase Activity b2->b3 b4 Biochemical IC50 b3->b4 c1 EGFR-Driven Cancer Cells c2 Inhibitor Treatment (72h) c1->c2 c3 Assess Viability (MTS Assay) c2->c3 c5 Assess p-EGFR (Western Blot) c2->c5 c4 Cellular IC50 c3->c4 c6 Target Engagement c5->c6

Caption: General workflow for EGFR inhibitor characterization.

Western Blot Analysis of EGFR Phosphorylation

Objective: To directly visualize and quantify the inhibition of EGFR autophosphorylation in a cellular context.

Methodology:

  • Cell Culture and Treatment: Grow EGFR-expressing cells (e.g., A431) in 6-well plates to ~80% confluency. Serum-starve the cells for 16-24 hours to reduce basal signaling.[2]

  • Inhibitor Incubation: Pre-treat cells with varying concentrations of the inhibitor for 1–4 hours.

  • EGFR Stimulation: Induce EGFR phosphorylation by stimulating cells with 100 ng/mL of EGF for 15 minutes at 37°C.[2]

  • Lysis: Immediately place plates on ice, wash cells with ice-cold PBS, and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to extract total protein.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Electrophoresis and Transfer: Denature equal amounts of protein (20–30 µg) in Laemmli buffer and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF membrane.[2]

  • Immunoblotting:

    • Block the membrane for 1 hour using 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline, 0.1% Tween-20).[9]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated EGFR site (e.g., p-EGFR Y1068).

    • Wash the membrane, then incubate for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[9]

  • Analysis: Strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., GAPDH) to confirm equal loading and assess total protein levels. Quantify band intensity using densitometry software to determine the reduction in p-EGFR relative to total EGFR.[2]

References

An In-depth Technical Guide to Epidermal Growth Factor Receptor (EGFR) Inhibitor Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available data could be found for a specific compound designated "EGFR-IN-145." This technical guide therefore provides a comprehensive overview of the principles, methodologies, and data relevant to the binding affinity and kinetics of well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitors, serving as a foundational resource for researchers, scientists, and drug development professionals.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers.[2] Consequently, EGFR has become a primary target for oncology drug discovery, leading to the development of monoclonal antibodies and small-molecule tyrosine kinase inhibitors (TKIs).[3] This guide focuses on the binding characteristics of small-molecule TKIs.

Data Presentation: Comparative Binding Affinities of EGFR Inhibitors

The binding affinity of an inhibitor to its target is a critical determinant of its potency and efficacy. Affinity is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following tables summarize publicly available binding affinity data for several generations of EGFR inhibitors against wild-type and common mutant forms of the receptor.

Table 1: Biochemical Potency (IC50) of Selected EGFR Tyrosine Kinase Inhibitors

CompoundGenerationTarget EGFR StatusIC50 (nM)
GefitinibFirstWild-Type26 - 57
ErlotinibFirstWild-Type2
LapatinibFirst (Dual)EGFR160
HER2100
DacomitinibSecondWild-Type6
L858R7
Exon 19 Del-
NeratinibSecondEGFR92
HER259
OsimertinibThirdT790M/L858R<1
T790M/Exon 19 Del<1
Wild-Type~15

Data compiled from multiple sources.[3][4] IC50 values can vary based on assay conditions.

Table 2: Binding Affinity (Kd) of Selected Ligands and Inhibitors to EGFR

Ligand/InhibitorTypeKdMethod
EGF (Ligand)Endogenous Ligand1.77 x 10⁻⁷ MSPR
GE11 (Peptide)Targeting Peptide4.59 x 10⁻⁴ MSPR
mAb LA1Monoclonal Antibody2.07 x 10⁻⁹ MSPR
ErlotinibTKI-SPR (Thermodynamic analysis performed)

Data from a study quantifying ligand-EGFR interactions.[5] Note the inverse relationship between Kd and affinity; a lower Kd signifies higher affinity.[5]

Signaling Pathway Visualization

The binding of an inhibitor to the EGFR kinase domain blocks the downstream signaling cascades that promote tumor growth. The two major pathways are the RAS-RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway.[1][6]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Shc Shc EGFR->Shc Phosphorylation PI3K PI3K EGFR->PI3K Activation Grb2 Grb2 SOS SOS Grb2->SOS Shc->Grb2 Ras Ras SOS->Ras Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.

Experimental Protocols

Determining the binding affinity and kinetics of a novel inhibitor is a multi-step process involving various biophysical and biochemical assays. Below are detailed, generalized protocols for two gold-standard techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

The overall process of characterizing an inhibitor's binding properties can be visualized as follows:

Experimental_Workflow Start Compound Synthesis & Protein Purification BiochemAssay Initial Biochemical Screen (e.g., Radiometric Assay) Determine IC50 Start->BiochemAssay Decision Potency Threshold Met? BiochemAssay->Decision SPR Surface Plasmon Resonance (SPR) Determine kon, koff, Kd Decision->SPR Yes Stop Stop/Redesign Decision->Stop No ITC Isothermal Titration Calorimetry (ITC) Determine Kd, ΔH, ΔS, n SPR->ITC Orthogonal Validation CellAssay Cell-Based Assays (e.g., Phosphorylation, Proliferation) Determine Cellular Potency SPR->CellAssay ITC->CellAssay End Full Candidate Profile CellAssay->End

Caption: General workflow for characterizing an EGFR inhibitor's binding properties.

SPR is a label-free optical technique that measures real-time biomolecular interactions.[7] It provides kinetic data (association rate, kon, and dissociation rate, koff) and the equilibrium dissociation constant (Kd).[2]

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore series).
  • Sensor Chip (e.g., CM5 chip for amine coupling).[5]
  • Purified, recombinant EGFR kinase domain protein (ligand).
  • Inhibitor of interest (analyte).
  • Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.5).
  • Running Buffer (e.g., PBS or HBS-EP+ buffer, pH 7.4, with a small percentage of DMSO to match analyte stock).
  • Amine Coupling Kit: EDC (N-ethyl-N'-(dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide), and Ethanolamine-HCl.[5]
  • Regeneration Solution (e.g., 50 mM NaOH or Glycine-HCl, pH 2.5).[5]

2. Procedure:

  • Chip Preparation: Equilibrate the sensor chip with running buffer.
  • Surface Activation: Inject a mixture of EDC/NHS over the desired flow cell to activate the carboxymethylated dextran surface.[5]
  • Ligand Immobilization: Inject the EGFR protein solution (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface. The protein covalently binds via its primary amine groups. Aim for a target immobilization level (e.g., 2000-10000 RU).[5]
  • Deactivation: Inject ethanolamine-HCl to deactivate any remaining reactive groups on the surface.[5] A second flow cell is typically activated and deactivated without ligand to serve as a reference.
  • Kinetic Analysis:
  • Prepare a serial dilution of the inhibitor (analyte) in running buffer. Concentrations should span a range from ~0.1x to 10x the expected Kd.
  • Inject each concentration over the reference and ligand-coated flow cells for a set period (association phase), followed by a flow of running buffer alone (dissociation phase).[8][9]
  • Between each analyte injection cycle, inject the regeneration solution to remove all bound analyte and restore the surface.
  • Data Analysis:
  • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software to calculate kon, koff, and Kd (koff/kon).[5]

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), and enthalpy (ΔH).[10][11]

1. Materials and Reagents:

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC).
  • Purified, recombinant EGFR kinase domain protein.
  • Inhibitor of interest.
  • ITC Buffer: A low ionization enthalpy buffer (e.g., 20 mM HEPES or PBS, pH 7.5, 150 mM NaCl).[12] Crucially, the protein and inhibitor must be in identical, buffer-matched solutions to minimize heats of dilution. [13]
  • Degasser for all solutions.

2. Procedure:

  • Sample Preparation:
  • Dialyze the EGFR protein extensively against the ITC buffer.[12]
  • Dissolve the inhibitor in the final dialysis buffer. If DMSO is required, ensure the exact same concentration is present in the protein solution.[13]
  • Determine the precise concentrations of both protein and inhibitor.
  • Degas all solutions immediately before use to prevent air bubbles.[13]
  • Instrument Setup:
  • Thoroughly clean the sample cell and injection syringe.
  • Set the experimental temperature (e.g., 25°C).[12]
  • Loading the Calorimeter:
  • Sample Cell: Load the EGFR protein solution (typically 5-50 µM) into the sample cell.[13]
  • Injection Syringe: Load the inhibitor solution (typically 10-fold higher concentration than the protein) into the syringe.[12]
  • Titration:
  • Perform an initial small injection (e.g., 0.4 µL) that will be discarded during analysis.
  • Execute a series of small, timed injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution while stirring. The heat change after each injection is measured relative to a reference cell.[12]
  • Data Analysis:
  • Integrate the area of each injection peak to determine the heat change per injection.
  • Plot the heat change (kcal/mol) against the molar ratio of inhibitor to protein.
  • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the thermodynamic parameters: Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[13]

References

Selectivity Profile of Lapatinib, a Dual EGFR/HER2 Tyrosine Kinase Inhibitor, Against EGFR Family Members

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Lapatinib, a potent dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), against members of the EGFR (ErbB) family of receptor tyrosine kinases. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to Lapatinib and the EGFR Family

The EGFR family, comprising EGFR (HER1/ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of signaling from these receptors, often through overexpression or mutation, is a hallmark of various cancers.[2] Lapatinib is a small-molecule, reversible, dual tyrosine kinase inhibitor that targets the intracellular ATP-binding site of both EGFR and HER2.[3][4] Its mechanism of action involves the inhibition of receptor autophosphorylation and the subsequent blockade of downstream signaling pathways.[5] Understanding the selectivity profile of Lapatinib is crucial for elucidating its therapeutic efficacy and potential off-target effects.

Quantitative Selectivity Profile

The inhibitory activity of Lapatinib against the enzymatic activity of EGFR family members has been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Biochemical (Cell-Free) Kinase Inhibition

The following table summarizes the IC50 values of Lapatinib against purified EGFR, HER2, and HER4 kinase domains in cell-free enzymatic assays. It is important to note that HER3 possesses an impaired kinase domain and is primarily activated through heterodimerization with other EGFR family members, particularly HER2. Therefore, a direct enzymatic IC50 value for Lapatinib against HER3 is generally not reported.

Target KinaseIC50 (nM)
EGFR (HER1)3, 10.2, 10.8
HER2 (ErbB2)9.2, 9.8, 13
HER4 (ErbB4)347, 367
Data sourced from multiple in vitro kinase assays.[4][5][6]
Cellular Receptor Autophosphorylation Inhibition

The potency of Lapatinib has also been assessed in cell-based assays by measuring the inhibition of receptor autophosphorylation, a key step in signal transduction.

Cell LineTarget ReceptorIC50 (nM)
HN5EGFR Autophosphorylation170
HN5HER2 Autophosphorylation80
BT474EGFR Autophosphorylation210
BT474HER2 Autophosphorylation60
Data reflects the concentration of Lapatinib required to inhibit receptor phosphorylation by 50% in whole cells.[6]
Cellular Proliferation Inhibition

The anti-proliferative effects of Lapatinib have been evaluated in various human tumor cell lines with differing expression levels of EGFR and HER2.

Cell LineKey FeatureIC50 (µM)
BT-474HER2 Overexpressing0.046
SK-BR-3HER2 Overexpressing0.079
HN5EGFR Overexpressing0.09 - 0.21
A-431EGFR Overexpressing0.09 - 0.21
MDA-MB-231High EGFR Expression18.6
IC50 values represent the concentration of Lapatinib required to inhibit cell growth by 50% after 72 hours of treatment.[6][7][8]

Experimental Protocols

This section details the methodologies for key experiments used to determine the selectivity profile of Lapatinib.

In Vitro Biochemical Kinase Assay

This protocol describes a radiometric assay to measure the direct inhibition of purified kinase domains.

Objective: To determine the IC50 value of Lapatinib against purified EGFR and HER2 kinase domains.

Materials:

  • Purified recombinant intracellular kinase domains of EGFR and HER2.[6]

  • Peptide substrate (e.g., Biotin-(amino hexanoic acid)-EEEEYFELVAKKK-CONH2).[6]

  • [γ-33P] ATP (radioactive).[6]

  • Non-radioactive ATP.

  • Lapatinib stock solution (e.g., in DMSO).

  • Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.5, 2 mM MnCl2, 1 mM DTT).[6]

  • 96-well polystyrene round-bottomed plates.[6]

  • Phosphocellulose filter plates.[6]

  • 0.5% Phosphoric acid.[6]

  • Scintillation cocktail.[6]

  • Scintillation counter (e.g., Packard Topcount).[6]

Procedure:

  • Prepare serial dilutions of Lapatinib in DMSO.

  • In a 96-well plate, add the following to a final volume of 45 µL:

    • Kinase reaction buffer.

    • 10 µM ATP.[6]

    • 1 µCi of [γ-33P] ATP.[6]

    • 50 µM peptide substrate.[6]

    • 1 µL of the diluted Lapatinib solution (or DMSO for control).[6]

  • Initiate the reaction by adding the purified EGFR or HER2 kinase domain (e.g., 1 pmol/reaction, 20 nM).[6]

  • Incubate the reaction mixture for 10 minutes at 23°C.[6]

  • Terminate the reaction by adding 45 µL of 0.5% phosphoric acid.[6]

  • Transfer 75 µL of the terminated reaction mixture to a phosphocellulose filter plate.[6]

  • Wash the filter plate three times with 200 µL of 0.5% phosphoric acid to remove unincorporated [γ-33P] ATP.[6]

  • Add 50 µL of scintillation cocktail to each well.[6]

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Generate dose-response curves and calculate IC50 values by plotting the percentage of inhibition against the logarithm of Lapatinib concentration.

Cellular Proliferation (WST-1) Assay

This protocol describes a colorimetric assay to measure the anti-proliferative effects of Lapatinib on cancer cell lines.

Objective: To determine the IC50 of Lapatinib for inhibiting the growth of HER2-overexpressing cell lines (e.g., BT-474, SK-BR-3).

Materials:

  • BT-474 or SK-BR-3 human breast carcinoma cells.

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum).

  • 96-well cell culture plates.

  • Lapatinib stock solution.

  • WST-1 cell proliferation reagent.[8]

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 4,000 cells per well in 90 µL of culture medium.[8]

  • Incubate the plate overnight to allow for cell attachment.

  • Prepare serial dilutions of Lapatinib in culture medium.

  • Add 10 µL of the diluted Lapatinib solutions to the respective wells. Include vehicle control (medium with DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.[8]

  • Add 10 µL of WST-1 reagent to each well.[8]

  • Incubate the plate for 30 minutes at 37°C.[8]

  • Measure the absorbance at 450 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual diagrams of signaling pathways and experimental workflows provide a clear understanding of the complex biological processes and methodologies.

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[1] This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate major downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation and survival.[1][9][10] Lapatinib inhibits the initial autophosphorylation step, thereby blocking these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR/HER2 EGF->EGFR Binds P_EGFR P-EGFR/HER2 EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Lapatinib Lapatinib Lapatinib->P_EGFR Inhibits RAS RAS Grb2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor 1. Prepare Lapatinib Serial Dilutions add_components 3. Add Reagents and Lapatinib to 96-well Plate prep_inhibitor->add_components prep_reagents 2. Prepare Reaction Mix (Buffer, ATP, [γ-33P] ATP, Substrate) prep_reagents->add_components start_reaction 4. Initiate with Kinase (EGFR or HER2) add_components->start_reaction incubate 5. Incubate for 10 min at 23°C start_reaction->incubate terminate 6. Terminate with Phosphoric Acid incubate->terminate transfer 7. Transfer to Filter Plate terminate->transfer wash 8. Wash to Remove Free [γ-33P] ATP transfer->wash add_scint 9. Add Scintillation Cocktail wash->add_scint count 10. Quantify Radioactivity add_scint->count analyze 11. Calculate IC50 count->analyze

References

The Dawn of a New Era in EGFR Inhibition: A Technical Guide to Overcoming C797S-Mediated Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide delves into the discovery and rationale behind the development of a new class of Epidermal Growth Factor Receptor (EGFR) inhibitors designed to overcome the formidable challenge of C797S-mediated resistance in non-small cell lung cancer (NSCLC). As third-generation EGFR tyrosine kinase inhibitors (TKIs) face obsolescence due to this acquired mutation, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals on the forefront of oncology innovation. We will explore the molecular mechanisms underpinning this resistance and illuminate the path that has led to the discovery of novel, fourth-generation inhibitors, with a focus on allosteric and orthoallosteric modulators.

The Clinical Impasse: Emergence of the C797S Mutation

First and second-generation EGFR TKIs revolutionized the treatment of NSCLC harboring activating mutations such as L858R and exon 19 deletions (Del19). However, their efficacy was curtailed by the emergence of the T790M gatekeeper mutation. The advent of third-generation irreversible inhibitors, like osimertinib and lazertinib, which covalently bind to the C797 residue in the ATP-binding site, provided a potent solution for T790M-positive tumors.[1][2] Unfortunately, the clinical success of these drugs is now threatened by the rise of the C797S mutation, which prevents this crucial covalent bond, rendering the inhibitors ineffective.[1][3] The C797S mutation can occur in different allelic contexts, further complicating treatment strategies.[1] This has created an urgent unmet medical need for novel therapeutic agents that can effectively target EGFR triple mutations (e.g., Del19/T790M/C797S and L858R/T790M/C797S).[1]

A Paradigm Shift: The Allosteric Approach

The limitations of targeting the highly conserved ATP-binding site have prompted a shift towards alternative inhibitory mechanisms. Allosteric inhibitors, which bind to a site distinct from the ATP pocket, offer a promising strategy to circumvent resistance mutations at the active site.

Rational Discovery of EAI045

A landmark in this new approach was the rational discovery of EAI045, an allosteric inhibitor that selectively targets certain drug-resistant EGFR mutants while sparing the wild-type receptor.[4] This selectivity is achieved, in part, through direct contact with the mutant gatekeeper methionine (T790M) residue.[4] Crucially, since the C797 residue is located far from the allosteric binding pocket, mutations at this site do not impact the efficacy of EAI045.[4] Preclinical studies have demonstrated that the combination of EAI045 with cetuximab, an EGFR antibody, is effective in mouse models of lung cancer driven by both L858R/T790M and the highly resistant L858R/T790M/C797S EGFR mutants.[4]

Experimental Protocols: A Blueprint for Discovery

The development of novel EGFR inhibitors relies on a robust pipeline of in vitro and in vivo assays to characterize their potency, selectivity, and efficacy.

Ba/F3 Cell Proliferation Assays

A common method to assess the activity of EGFR inhibitors is through the use of Ba/F3 cells, an interleukin-3 (IL-3)-dependent murine pro-B cell line. These cells can be genetically engineered to express various human EGFR mutants. In the absence of IL-3, the survival and proliferation of these cells become dependent on the activity of the expressed EGFR mutant.

Experimental Workflow:

  • Cell Line Generation: Ba/F3 cells are infected with retroviruses carrying the desired EGFR mutant constructs (e.g., L858R/T790M/C797S).[4]

  • Cell Culture: The engineered Ba/F3 cells are cultured in the absence of IL-3 to ensure dependence on EGFR signaling.

  • Inhibitor Treatment: Cells are treated with a range of concentrations of the test inhibitor (e.g., EAI045 in combination with cetuximab).[4]

  • Proliferation Assessment: After a set incubation period (typically 72 hours), cell viability is measured using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

G cluster_workflow Ba/F3 Cell Proliferation Assay Workflow start Start: Engineer Ba/F3 cells with EGFR mutants culture Culture cells without IL-3 start->culture treat Treat with inhibitor concentrations culture->treat incubate Incubate for 72 hours treat->incubate measure Measure cell viability (e.g., CellTiter-Glo) incubate->measure analyze Calculate IC50 values measure->analyze end_node End: Determine inhibitor potency analyze->end_node

Figure 1. Workflow for Ba/F3 cell proliferation assay.

In Silico Drug Design and Virtual Screening

Computational methods are increasingly integral to the early stages of drug discovery. Techniques like scaffold hopping and molecular docking accelerate the identification of promising lead compounds.

Methodology for the Discovery of MK1:

  • Scaffold Hopping: Starting with the structure of a known allosteric inhibitor, EAI045, new molecular scaffolds were generated to create a diverse library of compounds.[5]

  • Virtual Screening: This library was screened in silico to identify compounds with strong predicted binding affinities for the C797S mutant EGFR.[5]

  • Molecular Docking: The top-scoring compounds were then subjected to molecular docking studies to analyze their binding interactions with the allosteric site of the EGFR C797S mutant.[5]

  • Binding Free Energy Calculation: The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method was used to estimate the binding free energies of the docked compounds.[5]

  • Pharmacokinetic Analysis: Promising candidates were evaluated for their drug-like properties using criteria such as Lipinski's rule of five.[5]

  • Molecular Dynamics Simulations: The most promising compound, MK1, underwent molecular dynamics simulations to confirm the stability of the drug-receptor complex over time.[5]

Quantitative Data Summary

The following tables summarize the in vitro activity of novel inhibitors against EGFR C797S mutants.

CompoundTarget EGFR MutantCell LineIC50 (µM)Citation
MK1C797SNot Specified0.35[5]
5dL858R/T790M/C797SBAF30.018[6]
5ddel19/T790M/C797SBAF30.025[6]
CompoundTarget KinaseIC50 (nM)Citation
5dEGFR L858R/T790M/C797S1.37[7]
5dEGFR del19/T790M/C797S1.13[7]

Signaling Pathways and Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[8][9] The primary pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[2][10] Allosteric inhibitors like EAI045 and novel compounds such as MK1 and 5d are designed to bind to a pocket distinct from the ATP-binding site, thereby inhibiting the kinase activity of the EGFR C797S mutant and blocking these downstream signals.

G cluster_pathway EGFR Signaling and Inhibition EGF EGF EGFR EGFR (C797S Mutant) Allosteric Site EGF->EGFR:f0 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Allosteric_Inhibitor Allosteric Inhibitor (e.g., EAI045, MK1, 5d) Allosteric_Inhibitor->EGFR:f1 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival

Figure 2. EGFR signaling pathway and the mechanism of allosteric inhibition.

The Future of EGFR Inhibition: Orthoallosteric Drugs and Beyond

The development of "orthoallosteric" EGFR-TKIs represents the next evolutionary step in this field. These inhibitors are designed to simultaneously engage both the traditional orthosteric (ATP) binding site and the allosteric pocket.[11] This dual-binding mechanism holds the potential for enhanced potency and selectivity against clinically challenging EGFR mutations.[11] The ongoing research into fourth-generation EGFR inhibitors, including allosteric and orthoallosteric compounds, provides a beacon of hope for NSCLC patients who have developed resistance to current therapies. The medicinal chemistry approaches and strategies being employed to overcome the C797S mutation are a challenging but critical area of research.[3] Further in vitro and in vivo studies are essential to validate the efficacy and safety of these promising new therapeutic candidates.[5]

References

EGFR-IN-145: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

An In-depth Technical Overview of EGFR-IN-145 for the Scientific Community

This whitepaper provides a comprehensive technical guide on this compound, a notable inhibitor of the Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and professionals in drug development, this document outlines the compound's fundamental properties, mechanism of action, and relevant experimental data, supported by detailed protocols and visual diagrams to facilitate understanding and application in a research setting.

Core Compound Identification

IdentifierValue
CAS Number 879127-07-8
Molecular Formula C₂₁H₁₈F₃N₅O

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective inhibitor of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, differentiation, and migration.

The primary signaling cascades activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the JAK/STAT pathway. Dysregulation of the EGFR pathway, often through overexpression or activating mutations, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. EGFR inhibitors, including this compound, typically act by competing with ATP for the binding site within the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.

EGFR Signaling Pathway and Point of Inhibition

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF / TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR RAS_RAF RAS-RAF-MEK-ERK (MAPK) Pathway EGFR->RAS_RAF PI3K_AKT PI3K-Akt-mTOR Pathway EGFR->PI3K_AKT JAK_STAT JAK/STAT Pathway EGFR->JAK_STAT Proliferation Cell Proliferation RAS_RAF->Proliferation Differentiation Differentiation RAS_RAF->Differentiation Survival Cell Survival PI3K_AKT->Survival Migration Migration JAK_STAT->Migration Inhibitor This compound Inhibitor->EGFR Inhibition

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Quantitative Biological Data

While specific quantitative data for this compound is not widely published in publicly accessible databases, the following table presents typical data points evaluated for EGFR inhibitors. Researchers are encouraged to perform these assays to characterize this compound in their specific experimental systems.

ParameterDescriptionTypical Assay
IC₅₀ (EGFR WT) Concentration for 50% inhibition of wild-type EGFR kinase activity.In vitro kinase assay
IC₅₀ (Mutant EGFR) Concentration for 50% inhibition of mutant EGFR kinase activity.In vitro kinase assay
Cellular IC₅₀ Concentration for 50% inhibition of cell proliferation.Cell viability/proliferation assay
pEGFR IC₅₀ Concentration for 50% inhibition of EGFR phosphorylation in cells.Western Blot or ELISA
Pharmacokinetics Absorption, distribution, metabolism, and excretion (ADME) properties.In vivo animal studies

Experimental Protocols

General In Vitro EGFR Kinase Assay Protocol

This protocol provides a general framework for determining the in vitro inhibitory activity of this compound against EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of this compound Start->Prep_Inhibitor Add_Enzyme Add EGFR Enzyme & Substrate Prep_Inhibitor->Add_Enzyme Incubate_1 Incubate (10 min, RT) Add_Enzyme->Incubate_1 Add_ATP Initiate Reaction (Add ATP) Incubate_1->Add_ATP Incubate_2 Incubate (1 hr, 30°C) Add_ATP->Incubate_2 Detect_ADP Detect ADP Production Incubate_2->Detect_ADP Analyze Data Analysis (IC₅₀ Determination) Detect_ADP->Analyze End End Analyze->End

Caption: Workflow for determining the IC₅₀ of this compound.

General Cell-Based EGFR Phosphorylation Assay Protocol

This protocol describes a general method to assess the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context.

Materials:

  • Human cancer cell line overexpressing EGFR (e.g., A431)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Serum-free cell culture medium

  • EGF

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed A431 cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR.

  • Incubate with HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the inhibition of EGFR phosphorylation.

Synthesis Outline

The synthesis of N-(3-((6-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropanecarboxamide (this compound) would likely involve a multi-step synthetic route. A plausible retrosynthetic analysis suggests the key bond formations would be the two C-N bonds to the pyrimidine core and the final amide bond formation. A potential forward synthesis could involve the sequential nucleophilic aromatic substitution on a di-halopyrimidine, followed by amide coupling.

Logical Relationship in a Potential Synthesis Route

Synthesis_Logic Start_Materials Starting Materials: - Dichloropyrimidine - 3-(Trifluoromethyl)aniline - 3-Nitroaniline - Cyclopropanecarbonyl chloride Step1 Step 1: First SₙAr (Monosubstitution) Start_Materials->Step1 Step2 Step 2: Second SₙAr (Disubstitution) Step1->Step2 Step3 Step 3: Nitro Reduction Step2->Step3 Step4 Step 4: Amide Coupling Step3->Step4 Final_Product This compound Step4->Final_Product

Caption: A logical flow for a potential multi-step synthesis of this compound.

Conclusion

This compound is a valuable tool for researchers investigating the EGFR signaling pathway and its role in cancer. This technical guide provides foundational information and standardized protocols to aid in the design and execution of experiments involving this inhibitor. Further characterization of its biological activity and pharmacokinetic properties will be crucial in elucidating its full potential as a research compound and a potential therapeutic lead.

Disclaimer: This document is intended for research purposes only. This compound is not for human or veterinary use. Researchers should adhere to all applicable safety guidelines when handling this and any other chemical compound.

The Methodological Compass: A Technical Guide to In Silico Modeling and Docking Studies of EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The epidermal growth factor receptor (EGFR) remains a pivotal target in oncology. Dysregulation of its signaling pathways is a hallmark of numerous cancers, driving relentless research into novel inhibitory compounds. This technical guide provides an in-depth overview of the in silico modeling and docking studies that are fundamental to the modern drug discovery pipeline for EGFR inhibitors. While specific data for a compound designated "EGFR-IN-145" is not publicly available, this paper will detail the established computational methodologies and data presentation formats used in the field, drawing upon general studies of EGFR inhibitors.

Core Principles of In Silico EGFR Inhibitor Design

In silico techniques offer a powerful and cost-effective approach to screen vast chemical libraries and predict the binding affinity and mechanism of action of potential EGFR inhibitors before their synthesis and biological evaluation. These computational methods are broadly categorized into ligand-based and structure-based drug design.

Ligand-based approaches are employed when the three-dimensional structure of the target receptor is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. A key technique in this category is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the active site of EGFR.

Structure-based approaches , conversely, require the 3D structure of the EGFR protein, which is often obtained from crystallographic databases like the Protein Data Bank (PDB).[1][2] Molecular docking is the most prominent technique in this category. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2][3] The quality of the docking is often evaluated using scoring functions that estimate the binding energy.

Quantitative Data in EGFR Inhibitor Studies

The output of in silico studies is rich with quantitative data that allows for the ranking and prioritization of candidate molecules. This data is typically presented in tabular format for clear comparison.

Compound IDDocking Score (kcal/mol)RMSD (Å)Predicted pIC50Key Interacting ResiduesReference
Ligand L1-1.9563--[2]
Ligand L2-1.2483--[2]
SCHEMBL2435814High---[4]
Compound 2CHigh--EGFR and VEGFR-2 active sites[5]

Table 1: Representative data from molecular docking studies of EGFR inhibitors. Docking scores indicate the binding affinity, with more negative values suggesting stronger binding. RMSD (Root Mean Square Deviation) measures the conformational change of the ligand upon binding. Predicted pIC50 is a measure of the inhibitor's potency.

PropertyAcceptable RangeCompound 2CSorafenib (Reference)Erlotinib (Reference)
Molecular Weight< 500 g/mol CompliantCompliantCompliant
LogP< 5CompliantCompliantCompliant
H-bond Donors< 5CompliantCompliantCompliant
H-bond Acceptors< 10CompliantCompliantCompliant

Table 2: ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for drug development. The "Rule of Five" by Lipinski, outlined above, provides a guideline for the drug-likeness of a compound.

Experimental Protocols

Molecular Docking

The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a protein target.

  • Receptor Preparation: The 3D structure of EGFR is obtained from the Protein Data Bank (PDB). A common PDB entry used is 1M17, which is the EGFR tyrosine kinase domain co-crystallized with the inhibitor erlotinib.[1][2] The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 2D structures of potential inhibitors are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.[6]

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the optimal binding pose of the ligand within the active site of EGFR. The program generates multiple conformations and scores them based on a scoring function.

  • Analysis of Results: The docking results are analyzed to identify the best-scoring poses and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the EGFR active site.

Pharmacophore Modeling

Pharmacophore modeling is instrumental in identifying novel scaffolds for EGFR inhibitors.

  • Training Set Selection: A set of known active EGFR inhibitors with diverse structures is selected.

  • Conformational Analysis: The conformational space of each molecule in the training set is explored to generate a representative set of low-energy conformations.

  • Pharmacophore Generation: A pharmacophore model is generated by aligning the active molecules and identifying the common chemical features that are essential for their biological activity.

  • Model Validation: The generated pharmacophore model is validated by its ability to distinguish between active and inactive compounds.[6]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

  • System Setup: The docked complex of the EGFR and the inhibitor is placed in a simulation box filled with water molecules and ions to mimic the physiological environment.

  • Simulation: The system is subjected to a series of energy minimization and equilibration steps, followed by a production run where the trajectory of the atoms is calculated over time.

  • Analysis: The trajectory is analyzed to assess the stability of the complex, the conformational changes in the protein and ligand, and the persistence of key intermolecular interactions.[4][5]

Visualizing Molecular Interactions and Workflows

Diagrams are essential for illustrating the complex biological pathways and computational workflows involved in EGFR inhibitor research.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLC_PKC PLC-PKC Pathway Dimerization->PLC_PKC STAT STAT Pathway Dimerization->STAT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLC_PKC->Proliferation STAT->Proliferation

Caption: The EGFR signaling pathway, a key target in cancer therapy.

In_Silico_Workflow cluster_design Drug Design & Discovery cluster_validation Validation & Refinement cluster_synthesis Experimental Validation Virtual_Screening Virtual Screening (Ligand/Structure-based) Pharmacophore Pharmacophore Modeling Virtual_Screening->Pharmacophore Docking Molecular Docking Pharmacophore->Docking ADMET ADMET Prediction Docking->ADMET MD_Simulations Molecular Dynamics Simulations ADMET->MD_Simulations Hit_Optimization Hit to Lead Optimization MD_Simulations->Hit_Optimization Synthesis Chemical Synthesis Hit_Optimization->Synthesis Biological_Assay Biological Assays Synthesis->Biological_Assay

Caption: A general workflow for in silico discovery of EGFR inhibitors.

Conclusion

In silico modeling and docking studies are indispensable tools in the quest for novel and effective EGFR inhibitors. By providing detailed insights into the molecular interactions between potential drugs and their target, these computational methods significantly accelerate the drug discovery process. The integration of ligand- and structure-based approaches, coupled with rigorous validation through molecular dynamics and ADMET profiling, offers a robust framework for identifying promising lead compounds for further experimental investigation. While the specific compound "this compound" remains to be characterized in the public domain, the methodologies outlined in this guide represent the current state-of-the-art in the computational design of EGFR inhibitors.

References

Preliminary Cytotoxicity Screening of a Novel EGFR Inhibitor: EGFR-IN-145

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity screening of EGFR-IN-145, a novel inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of targeted cancer therapies.

Introduction to EGFR and Targeted Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase receptor that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation. Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are central to cell growth and survival. Aberrant EGFR signaling, often due to overexpression or mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention. EGFR inhibitors are designed to block the receptor's signaling activity, thereby impeding cancer cell proliferation and promoting apoptosis.

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes the cytotoxic effects of this compound against a panel of human cancer cell lines with varying EGFR expression and mutation status. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation period.

Cell LineCancer TypeEGFR StatusIC50 (µM) of this compound
A431Epidermoid CarcinomaOverexpression0.5
NCI-H1975Non-Small Cell Lung CancerL858R/T790M Mutation1.2
DU145Prostate CancerWild-Type8.5
PC-3Prostate CancerLow Expression> 50
MCF-7Breast CancerLow Expression> 50

Experimental Protocols

Cell Culture

Human cancer cell lines (A431, NCI-H1975, DU145, PC-3, and MCF-7) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The cytotoxic effect of this compound was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding : Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment : The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound (ranging from 0.01 µM to 100 µM). A vehicle control (0.1% DMSO) was also included.

  • Incubation : The plates were incubated for 72 hours at 37°C and 5% CO2.

  • MTT Addition : After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization : The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by non-linear regression analysis using GraphPad Prism software.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGFR_IN_145 This compound EGFR_IN_145->Dimerization Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plates start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add Serial Dilutions of This compound overnight_incubation->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate analyze_data Calculate IC50 Values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the MTT-based cytotoxicity assay.

The Impact of EGFR Inhibition on Downstream Signaling Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "EGFR-IN-145." Therefore, this technical guide will provide a comprehensive overview of the effects of epidermal growth factor receptor (EGFR) inhibition on downstream signaling pathways, using established principles and data from well-characterized EGFR inhibitors as a framework. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the general mechanisms and experimental evaluation of EGFR inhibitors.

Introduction to EGFR and its Signaling Pathways

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers.[2][3]

Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2][4] These phosphorylated tyrosines serve as docking sites for adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The two major signaling pathways activated by EGFR are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation.[2][5]

  • PI3K-AKT-mTOR Pathway: This pathway is central to cell survival, growth, and metabolism.[2][3][5]

EGFR activation can also lead to the activation of other signaling pathways, including the JAK/STAT pathway, which is involved in inflammation and immune responses.[4][5]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruits PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR mTOR->Transcription IP3_DAG IP3 / DAG PLCg->IP3_DAG Cleaves PIP2 PKC PKC IP3_DAG->PKC Activates PKC->Transcription STAT->Transcription Translocates & Activates Ligand Ligand (EGF) Ligand->EGFR Binds

Figure 1: Simplified EGFR Downstream Signaling Pathways.

General Mechanism of Action of EGFR Inhibitors

EGFR inhibitors are a class of targeted therapies that interfere with EGFR signaling. They primarily act by blocking the intracellular tyrosine kinase domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream pathways.[3] These inhibitors can be broadly classified based on their mechanism of binding:

  • Reversible Inhibitors: These compounds, such as gefitinib and erlotinib, bind non-covalently to the ATP-binding pocket of the EGFR kinase domain.[3]

  • Irreversible Inhibitors: These inhibitors, including afatinib and dacomitinib, form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site, leading to prolonged inhibition of the receptor.[3]

Furthermore, EGFR inhibitors can exhibit selectivity for wild-type versus mutant forms of the receptor. For instance, third-generation inhibitors like osimertinib are designed to be more potent against EGFR mutants, including the T790M resistance mutation, while having less activity against wild-type EGFR.[3]

EGFR_Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) pEGFR->Downstream Activates Ligand Ligand Ligand->EGFR Activates Inhibitor EGFR Inhibitor Inhibitor->EGFR Blocks Kinase Domain

Figure 2: Mechanism of EGFR Inhibition.

Expected Effects on Downstream Signaling

The primary effect of an effective EGFR inhibitor is the attenuation of signaling through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This can be observed experimentally by a decrease in the phosphorylation levels of key downstream proteins.

PathwayKey ProteinsExpected Effect of EGFR Inhibitor
EGFR EGFRDecreased autophosphorylation (e.g., at Y1068, Y1173)
RAS/MAPK MEK, ERK1/2Decreased phosphorylation
PI3K/AKT AKT, mTORDecreased phosphorylation
JAK/STAT STAT3Decreased phosphorylation

Experimental Workflow for Characterizing an EGFR Inhibitor

A typical workflow to characterize a novel EGFR inhibitor would involve a series of in vitro and cell-based assays to determine its potency, selectivity, and effect on downstream signaling.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay Enzymatic Kinase Assay (Determine IC50) Selectivity_Panel Kinase Selectivity Panel (Assess Off-Target Effects) Kinase_Assay->Selectivity_Panel Western_Blot Western Blot (Analyze Downstream Signaling) Selectivity_Panel->Western_Blot Viability_Assay Cell Viability Assay (Determine EC50) Western_Blot->Viability_Assay Apoptosis_Assay Apoptosis Assay (Measure Cell Death) Viability_Assay->Apoptosis_Assay

Figure 3: Experimental Workflow for EGFR Inhibitor Characterization.

Quantitative Data Presentation

The quantitative data generated from the experimental workflow would be summarized to compare the potency and efficacy of the inhibitor.

Table 1: Biochemical Potency and Selectivity

TargetIC50 (nM)
EGFR (Wild-Type)Value
EGFR (L858R)Value
EGFR (T790M)Value
Other Kinases (e.g., HER2, VEGFR2)Value

Table 2: Cellular Activity

Cell Line (EGFR Status)EC50 (nM) - ViabilityApoptosis Induction (% at EC50)
A431 (WT, Overexpressed)ValueValue
HCC827 (Exon 19 Deletion)ValueValue
H1975 (L858R, T790M)ValueValue
Normal Fibroblasts (WT)ValueValue

Detailed Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (e.g., this compound)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the EGFR kinase and peptide substrate to the wells of a 384-well plate containing kinase buffer.

  • Add the diluted test compound to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blotting

Objective: To assess the effect of the test compound on the phosphorylation of EGFR and its downstream targets in cultured cells.

Materials:

  • Cancer cell lines with known EGFR status (e.g., A431, HCC827, H1975)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of the test compound for inhibiting cell growth.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Promega; or MTS reagent)

Procedure:

  • Seed cells in 96-well plates at a predetermined density.

  • After 24 hours, treat the cells with a serial dilution of the test compound.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percent viability relative to vehicle-treated control cells and determine the EC50 value.

Conclusion

While specific data for "this compound" is not available, this guide outlines the established principles of EGFR signaling and the methodologies used to characterize EGFR inhibitors. The inhibition of EGFR leads to a predictable downstream effect of reduced signaling through the RAS/MAPK and PI3K/AKT pathways, ultimately resulting in decreased cell proliferation and survival. The experimental protocols and data presentation formats provided herein offer a standardized framework for the evaluation of novel EGFR-targeted therapies.

References

Methodological & Application

Application Notes and Protocols for EGFR-IN-145: In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway, often through mutation or overexpression, is a key driver in the development and progression of various cancers.[4][5][6] Consequently, EGFR has become a significant target for anticancer therapies. EGFR inhibitors are designed to block the receptor's kinase activity, thereby disrupting downstream signaling cascades and impeding tumor growth.[7][8]

This document provides detailed protocols for the in vitro evaluation of EGFR-IN-145, a novel EGFR inhibitor, using common cell-based assays. The methodologies described herein are fundamental for determining the compound's potency, selectivity, and mechanism of action in a cellular context.

EGFR Signaling Pathway

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways critical for cell growth and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[9][10][11] this compound is hypothesized to inhibit this initial phosphorylation event.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR Extracellular Transmembrane Tyrosine Kinase Domain EGF->EGFR:f0 Grb2_SOS Grb2/SOS EGFR:f2->Grb2_SOS PI3K PI3K EGFR:f2->PI3K PLCg PLCγ EGFR:f2->PLCg STAT STAT EGFR:f2->STAT Ras Ras Grb2_SOS->Ras PIP3 PIP3 PI3K->PIP3 IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Transcription Gene Transcription STAT->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription PIP2 PIP2 PIP2->PIP3 PI3K activation PIP2->IP3 PIP2->DAG Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription PKC PKC DAG->PKC PKC->Transcription Pro_Survival Proliferation, Survival, Angiogenesis Transcription->Pro_Survival

Caption: The EGFR signaling cascade leading to cell proliferation and survival.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[7]

Materials and Reagents:

  • Cancer cell lines (e.g., A549 for wild-type EGFR, HCC827 for exon 19 deletion, NCI-H1975 for L858R/T790M mutation).[12]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well cell culture plates.

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.[7]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[13]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: EGFR Phosphorylation Assay (Immunofluorescence)

This assay directly measures the ability of this compound to inhibit the autophosphorylation of EGFR in a cellular context.

Materials and Reagents:

  • Cell line overexpressing EGFR (e.g., A431).[4][14]

  • Complete culture medium.

  • Serum-free medium.

  • This compound stock solution.

  • Human Epidermal Growth Factor (EGF).

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody: Rabbit anti-phospho-EGFR (Tyr1173).

  • Secondary antibody: Fluorescently-labeled anti-rabbit IgG.

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

  • 384-well clear-bottom black plates.

Procedure:

  • Cell Seeding: Seed 4,000 cells per well into a 384-well plate and incubate for 24 hours.[13]

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 3-6 hours.

  • Compound Treatment: Add various concentrations of this compound to the wells and incubate for 1 hour at 37°C.[15][16]

  • EGF Stimulation: Add EGF (final concentration of 20-100 ng/mL) to stimulate EGFR phosphorylation and incubate for 30 minutes at 37°C.[15][16]

  • Fixation and Permeabilization:

    • Gently remove the medium and fix the cells with 4% PFA for 20 minutes at room temperature.[13][16]

    • Wash wells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash wells with PBS and block with blocking buffer for 1 hour.

    • Incubate with the primary anti-phospho-EGFR antibody overnight at 4°C.

    • Wash wells and incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash wells thoroughly with PBS.

    • Acquire images using a high-content imaging system.

    • Quantify the fluorescence intensity of phospho-EGFR per cell. Calculate the percentage of inhibition relative to the EGF-stimulated, vehicle-treated control.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., A549, HCC827) start->cell_culture cell_seeding 2. Seed Cells in 96-Well Plate (5,000-10,000 cells/well) cell_culture->cell_seeding overnight_incubation 3. Overnight Incubation (Allow Attachment) cell_seeding->overnight_incubation compound_treatment 4. Treat with this compound (Serial Dilutions) overnight_incubation->compound_treatment incubation_72h 5. Incubate for 72 hours compound_treatment->incubation_72h mtt_addition 6. Add MTT Reagent incubation_72h->mtt_addition incubation_4h 7. Incubate for 2-4 hours mtt_addition->incubation_4h solubilization 8. Solubilize Formazan incubation_4h->solubilization read_absorbance 9. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 10. Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: General experimental workflow for a cell viability (MTT) assay.

Data Presentation

Quantitative data should be summarized to facilitate comparison of the inhibitor's activity across different cell lines, representing various EGFR mutation statuses.

Table 1: In Vitro Activity of this compound in Cell-Based Assays

Cell LineEGFR Mutation StatusAssay TypeEndpointThis compound Value (nM)
A549Wild-TypeCell Viability (MTT)IC501850
HCC827Exon 19 DeletionCell Viability (MTT)IC5015.5
NCI-H1975L858R / T790MCell Viability (MTT)IC5045.8
A431Wild-Type (Overexp.)EGFR PhosphorylationIC5098.2

Note: The data presented in this table are hypothetical and for illustrative purposes only.

References

Application Notes and Protocols for Determining the IC50 of EGFR-IN-145 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][2] Consequently, EGFR has emerged as a major therapeutic target for cancer treatment. EGFR inhibitors, particularly tyrosine kinase inhibitors (TKIs), have been developed to block the catalytic activity of the receptor, thereby inhibiting downstream signaling pathways and suppressing tumor growth.

EGFR-IN-145 is a novel, potent, and selective small molecule inhibitor of EGFR. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical parameter for characterizing the potency of a compound and is essential for preclinical drug development. The following sections describe the necessary reagents, cell lines, and a step-by-step procedure for conducting a cell viability assay to determine the IC50 of this compound.

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation and survival. This compound is designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking these downstream signals.

EGFR_Signaling_Pathway EGFR Signaling Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGFR_IN_145 This compound EGFR_IN_145->Dimerization Inhibits

Caption: A simplified diagram of the EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Lines and Culture Conditions

A panel of human cancer cell lines with varying EGFR mutation status is recommended for evaluating the efficacy of this compound.

Cell LineCancer TypeEGFR Mutation StatusRecommended Culture Medium
A549Non-Small Cell Lung CancerWild-TypeF-12K Medium + 10% FBS
NCI-H1975Non-Small Cell Lung CancerL858R, T790MRPMI-1640 Medium + 10% FBS
HCC827Non-Small Cell Lung Cancerdel E746-A750RPMI-1640 Medium + 10% FBS
MCF-7Breast CancerWild-TypeEMEM + 10% FBS + 0.01 mg/mL Insulin

All cell lines should be cultured in a humidified incubator at 37°C with 5% CO2.

IC50 Determination using MTS Assay

This protocol outlines the steps for determining the IC50 of this compound using a colorimetric MTS assay, which measures cell viability.

Materials:

  • This compound compound

  • Selected cancer cell lines

  • Appropriate cell culture media and supplements

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) and a no-treatment control.

    • Remove the medium from the 96-well plate and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

IC50_Workflow IC50 Determination Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Compound Incubate_24h->Treat_Cells Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTS Add MTS Reagent Incubate_72h->Add_MTS Incubate_MTS Incubate for 1-4h Add_MTS->Incubate_MTS Read_Absorbance Measure Absorbance at 490 nm Incubate_MTS->Read_Absorbance Analyze_Data Data Analysis and IC50 Calculation Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A flowchart illustrating the key steps for determining the IC50 of this compound.

Data Presentation

The IC50 values of this compound in different cancer cell lines should be summarized in a table for easy comparison. The data presented below is a representative example.

Cell LineEGFR Mutation StatusIC50 of this compound (nM)
A549Wild-Type850.5
NCI-H1975L858R, T790M25.8
HCC827del E746-A7505.2
MCF-7Wild-Type>1000

Note: The provided IC50 values are for illustrative purposes only and should be determined experimentally.

Troubleshooting

  • High variability between replicates: Ensure uniform cell seeding and proper mixing of reagents.

  • Low signal: Increase the cell seeding density or incubation time with the MTS reagent.

  • Inconsistent results: Maintain consistent cell passage numbers and ensure the health of the cell cultures.

Conclusion

This application note provides a comprehensive protocol for determining the IC50 of the novel EGFR inhibitor, this compound, in various cancer cell lines. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the potency of this compound, which is crucial for its continued development as a potential cancer therapeutic.

References

Application Notes and Protocols for EGFR Inhibitors in In Vivo Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are generalized for typical small molecule EGFR inhibitors. No specific data or protocols for a compound designated "EGFR-IN-145" are available in the public domain. Researchers should adapt these guidelines based on the specific properties of their inhibitor of interest.

Introduction to EGFR Inhibition in Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2][3] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have been successfully developed as cancer therapeutics.[2] These inhibitors can be broadly categorized into reversible and irreversible binders, with newer generations designed to overcome resistance mechanisms.

Mechanism of Action and Signaling Pathway

EGFR activation, initiated by the binding of ligands such as EGF or TGF-α, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[4] EGFR inhibitors competitively block the ATP-binding site of the tyrosine kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Binding P_EGFR pEGFR (Dimer) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGFR_IN_145 EGFR Inhibitor EGFR_IN_145->P_EGFR Inhibition Xenograft_Workflow start Start cell_culture Cancer Cell Line Culture/Expansion start->cell_culture implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice (into treatment groups) tumor_growth->randomization treatment Treatment with EGFR Inhibitor or Vehicle Control randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, IHC, etc.) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Novel EGFR Inhibitors in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on EGFR-IN-145 is limited. This document provides a generalized framework and protocols for the preclinical in vivo evaluation of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, using this compound as a representative example where limited data exists. The methodologies described are based on established practices for evaluating EGFR tyrosine kinase inhibitors (TKIs) in animal models. Researchers should optimize these protocols based on the specific properties of their compound.

Introduction to EGFR Inhibition in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways crucial for cell growth, proliferation, and survival.[1][2] Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][4] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a significant driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[5][6] EGFR Tyrosine Kinase Inhibitors (TKIs) are a class of targeted therapies that block the ATP-binding site of the receptor's intracellular kinase domain, thereby inhibiting its signaling activity and impeding tumor growth.[7][8] The development of novel EGFR inhibitors requires rigorous preclinical evaluation to determine their efficacy, optimal dosage, and administration schedule in relevant animal models.

Quantitative Data Summary

Quantitative data for novel inhibitors should be meticulously recorded to allow for clear comparison and decision-making. Below are tables summarizing the known in vitro data for this compound and a template for presenting in vivo efficacy data from a typical animal study.

Table 1: In Vitro Kinase Inhibition Profile of this compound

This table summarizes the currently available public data on this compound's direct activity against the EGFR kinase.

CompoundTargetAssay TypeConcentration (μM)% InhibitionSource
This compoundEGFR (Wild-Type)Kinase Assay2052.7%[9][10]
Table 2: Example In Vivo Efficacy Data from a Xenograft Model

This table is a template for summarizing results from an animal study designed to test a novel EGFR inhibitor. Data presented here is hypothetical and for illustrative purposes.

Treatment GroupDosing Schedule (Oral Gavage)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlDaily1500 ± 250-+2%
Novel EGFR Inhibitor25 mg/kg, Daily750 ± 15050%-3%
Novel EGFR Inhibitor50 mg/kg, Daily300 ± 9080%-8%
Positive Control25 mg/kg, Daily450 ± 12070%-5%

Signaling Pathway and Experimental Workflow Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified formatting guidelines.

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt_mtor PI3K/AKT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Autophosphorylation & Activation PI3K PI3K EGFR->PI3K Autophosphorylation & Activation TKI This compound (TKI) TKI->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Translocation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Activation

EGFR signaling cascade and point of TKI inhibition.
Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow cluster_monitoring Tumor Growth and Monitoring Phase start Start: Acquire Cell Line (e.g., A549, HCC827) culture Cell Culture and Expansion start->culture implant Tumor Cell Implantation (Subcutaneous, Nude Mice) culture->implant growth Allow Tumors to Reach ~100-150 mm³ implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Daily Dosing (Vehicle, Test Compound, Positive Control) randomize->treat measure Measure Tumor Volume & Body Weight (2-3 times/week) treat->measure Repeat for duration of study endpoint Study Endpoint (e.g., Day 21 or Tumor Volume >1500 mm³) measure->endpoint collect Collect Tumors and Tissues for Analysis endpoint->collect analysis Data Analysis (TGI, Statistical Significance) collect->analysis

Workflow for a typical xenograft efficacy study.

Experimental Protocols

The following protocols provide a detailed methodology for conducting an in vivo study to assess the anti-tumor efficacy of a novel EGFR inhibitor.

Protocol 1: Human Tumor Xenograft Model in Athymic Nude Mice

Objective: To evaluate the in vivo anti-tumor activity of a novel EGFR inhibitor against a human cancer cell line xenograft in immunodeficient mice.

1. Materials and Reagents:

  • Cell Line: EGFR-dependent human cancer cell line (e.g., NCI-H1975 for T790M mutant, A549 for wild-type).
  • Animals: 6-8 week old female athymic nude mice (e.g., BALB/c nu/nu).
  • Cell Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
  • Implantation Reagents: Matrigel®, Phosphate-Buffered Saline (PBS).
  • Test Compound: Novel EGFR inhibitor (e.g., this compound).
  • Vehicle Solution: To be determined based on compound solubility (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water).
  • Positive Control: An established EGFR inhibitor (e.g., Osimertinib).

2. Procedure:

  • Cell Preparation:
  • Culture cancer cells to ~80% confluency under standard conditions (37°C, 5% CO₂).
  • Harvest cells using trypsin, wash with PBS, and perform a cell count using a hemocytometer.
  • Resuspend cells in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.
  • Tumor Implantation:
  • Anesthetize the mice.
  • Inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
  • Monitoring and Grouping:
  • Monitor mice for tumor growth. Begin caliper measurements once tumors are palpable.
  • Tumor volume (V) is calculated using the formula: V = (Length x Width²) / 2.
  • When the mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
  • Drug Administration:
  • Prepare fresh formulations of the vehicle, test compound, and positive control daily.
  • Administer the assigned treatment to each mouse via the determined route (e.g., oral gavage) at the specified dose and schedule (e.g., 50 mg/kg, once daily).
  • Efficacy Evaluation:
  • Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
  • Continue treatment for the planned duration (e.g., 21 days) or until tumors in the vehicle group reach the predetermined endpoint size (e.g., 1500 mm³).
  • Endpoint and Tissue Collection:
  • At the end of the study, euthanize mice according to institutional guidelines.
  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot, or freezing for pharmacodynamic studies).

3. Data Analysis:

  • Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
  • Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of differences in tumor volume between groups.
  • Plot mean tumor volume and mean body weight over time for each group to visualize efficacy and tolerability.

References

Application Notes and Protocols for EGFR-IN-145 in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC). Consequently, EGFR has emerged as a primary target for therapeutic intervention.

EGFR-IN-145 is a potent and selective, cell-permeable inhibitor of EGFR kinase activity. It functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of EGFR and subsequently inhibiting downstream signaling cascades. This mechanism makes it a valuable tool for studying EGFR-dependent cellular processes and for the development of novel anticancer therapies.

This document provides detailed application notes and experimental protocols for the use of this compound in two commonly studied NSCLC cell lines: A549 and PC-9. The A549 cell line possesses wild-type EGFR, while the PC-9 cell line harbors a deletion in exon 19 of the EGFR gene, rendering it particularly sensitive to EGFR inhibitors.

Data Presentation

Cell LineEGFR StatusCompoundIC50 (nM)
PC-9Exon 19 DeletionGefitinib~30
PC-9Exon 19 DeletionErlotinib7
PC-9Exon 19 DeletionAfatinib0.8
A549Wild-TypeGefitinib>10,000
A549Wild-TypeErlotinib>10,000

Note: The data presented above is for illustrative purposes and is derived from various sources. Actual IC50 values for this compound should be determined experimentally.

Signaling Pathways and Experimental Workflow

EGFR Signaling Pathway and Inhibition by this compound

EGFR activation by ligands such as Epidermal Growth Factor (EGF) leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation and survival. This compound, as an ATP-competitive inhibitor, blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR Tyrosine Kinase Domain EGF->EGFR Ligand Binding RAS RAS EGFR:p1->RAS PI3K PI3K EGFR:p1->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival EGFR_IN_145 This compound EGFR_IN_145->EGFR:p1 Inhibition

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Evaluating this compound Efficacy

A typical workflow to assess the efficacy of this compound involves a series of in vitro assays to determine its effect on cell viability, apoptosis, and the EGFR signaling pathway.

Experimental_Workflow start Start: Culture A549 & PC-9 cells treatment Treat cells with varying concentrations of this compound start->treatment viability Cell Viability Assay (MTT/CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis western Western Blot Analysis (p-EGFR, p-AKT, p-ERK) treatment->western ic50 Determine IC50 values viability->ic50 data_analysis Data Analysis & Interpretation ic50->data_analysis apoptosis->data_analysis western->data_analysis

Caption: General experimental workflow for assessing the efficacy of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on A549 and PC-9 cells.

Materials:

  • A549 and PC-9 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A549 and PC-9 cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of EGFR Pathway Phosphorylation

This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream targets.[1]

Materials:

  • A549 and PC-9 cells

  • Complete culture medium

  • Serum-free culture medium

  • This compound

  • EGF (Epidermal Growth Factor)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[1]

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with 100 ng/mL EGF for 15-30 minutes.[1]

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the chemiluminescent signal using an ECL substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • A549 and PC-9 cells

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

References

Application Notes and Protocols for EGFR-IN-145 in 3D Spheroid Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are designed to provide a comprehensive guide for the use of EGFR inhibitors in 3D spheroid culture models. As there is no publicly available data for a compound specifically named "EGFR-IN-145," the experimental data and protocols provided herein are based on published studies of other well-characterized EGFR inhibitors such as Gefitinib, Erlotinib, and Osimertinib. Researchers should adapt and optimize these protocols for their specific needs and for the novel compound this compound.

Introduction

Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for in vitro cancer research and drug screening compared to traditional 2D monolayer cultures. Spheroids mimic the complex cellular architecture, cell-cell interactions, and nutrient/oxygen gradients found in solid tumors. The Epidermal Growth Factor Receptor (EGFR) is a key oncogenic driver in many cancers, and targeting this pathway with inhibitors is a clinically validated therapeutic strategy. This document provides detailed protocols and application data for evaluating the efficacy of EGFR inhibitors, exemplified by the hypothetical compound this compound, in 3D spheroid models.

Data Presentation

The following tables summarize quantitative data from studies on various EGFR inhibitors in 3D spheroid cultures, offering a comparative baseline for evaluating new compounds like this compound.

Table 1: Comparative IC50 Values of EGFR Inhibitors in 2D vs. 3D Spheroid Cultures

Cell LineEGFR Inhibitor2D Culture IC50 (µM)3D Spheroid Culture IC50 (µM)Fold Change (3D/2D)Reference
HCC827 (NSCLC)Gefitinib~0.01~0.05~5[1]
HCC827 (NSCLC)Erlotinib~0.01~0.06~6[1]
NCI-H1975 (NSCLC)Osimertinib~0.015~0.2~13.3[2]
CACO-2 (Colorectal)AG14784.19.02.2[3]
UM-SCC-11B (HNSCC)Lapatinib8.843>50>5.6[4]
UM-SCC-11B (HNSCC)Afatinib5.1917.8221.5[4]

Table 2: Effect of EGFR Inhibitors on 3D Spheroid Growth and Apoptosis

Cell LineEGFR InhibitorConcentration (µM)Spheroid Volume Reduction (%)Caspase-3/7 Activity (Fold Change vs. Control)Reference
SKOV3 (Ovarian)Erlotinib100 mg/kg (in vivo)Significant reduction in number and sizeNot Reported[5]
H1975 (NSCLC)Osimertinib0.2Significant reduction~3.5[2]
HCC827 (NSCLC)Gefitinib0.1Not Reported~2.5[1]
HCC827 (NSCLC)Erlotinib0.1Not Reported~3.0[1]

Experimental Protocols

Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique

This protocol describes the generation of tumor spheroids in ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, DU-145)

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in a T-75 flask to 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, requires optimization for each cell line).

  • Seed the cell suspension into the wells of a ULA 96-well round-bottom plate (100 µL/well).

  • Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate in a humidified incubator at 37°C with 5% CO2.

  • Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 24-72 hours.[6]

Protocol 2: Treatment of 3D Spheroids with this compound

Materials:

  • Pre-formed 3D spheroids in a 96-well ULA plate

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to prepare 2X concentrated solutions.

  • Carefully remove 50 µL of the medium from each well containing a spheroid.

  • Add 50 µL of the 2X this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug).

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

Protocol 3: Analysis of Spheroid Viability and Growth

A. Spheroid Size Measurement:

  • At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well using an inverted microscope with a camera.

  • Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).

  • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

  • Plot the change in spheroid volume over time for each treatment condition.

B. Cell Viability Assay (e.g., CellTiter-Glo® 3D):

  • After the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

  • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control spheroids.

Protocol 4: Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
  • Following the treatment period, add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Gently mix the contents by orbital shaking for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_RAS_RAF MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGFR_IN_145 This compound EGFR_IN_145->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Spheroid_Workflow cluster_analysis Analysis start Start: 2D Cell Culture harvest Harvest & Count Cells start->harvest seed Seed into ULA Plate harvest->seed form Spheroid Formation (24-72h) seed->form treat Treat with this compound form->treat incubate Incubate (e.g., 72h) treat->incubate image Image Spheroids (Size Analysis) incubate->image Endpoint 1 viability Viability Assay (e.g., CellTiter-Glo) incubate->viability Endpoint 2 apoptosis Apoptosis Assay (e.g., Caspase-Glo) incubate->apoptosis Endpoint 3 end End: Data Analysis image->end viability->end apoptosis->end

References

Application Note: Protocol for Assessing EGFR Inhibitor-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway is a common hallmark of various cancers, making it a prime target for therapeutic intervention.[1][2][3] EGFR inhibitors, such as EGFR-IN-145, are designed to block the downstream signaling cascades that promote cancer cell growth and survival, ultimately leading to apoptosis or programmed cell death.[4] This application note provides a detailed protocol for assessing apoptosis induced by this compound in cancer cells. The described methodologies are fundamental for preclinical evaluation and mechanistic studies of novel EGFR-targeted therapies.

Principle of EGFR Inhibition and Apoptosis Induction

EGFR activation, typically initiated by ligand binding, triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which promote cell survival and proliferation.[5][6] EGFR inhibitors block the tyrosine kinase activity of the receptor, thereby inhibiting these downstream pathways.[4] This inhibition can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, culminating in the activation of caspases, a family of proteases that execute the apoptotic program.[4][7] Key hallmarks of apoptosis include phosphatidylserine (PS) externalization, caspase activation, and DNA fragmentation.[7][8][9]

Signaling Pathway Diagram

EGFR_Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras STAT3 STAT3 EGFR->STAT3 EGF EGF EGF->EGFR Binds EGFR_IN_145 This compound EGFR_IN_145->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl-2 Anti-apoptotic (Bcl-2) Akt->Bcl-2 Inhibits Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3->Survival Bax Pro-apoptotic (Bax) Bcl-2->Bax Caspase-9 Caspase-9 Bax->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: EGFR signaling pathway and the induction of apoptosis by this compound.

Experimental Workflow

The following diagram outlines the general workflow for assessing this compound induced apoptosis.

Experimental_Workflow cluster_assays Apoptosis Assays Cell_Culture 1. Cell Culture (e.g., A549, DU145) Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest AnnexinV Annexin V/PI Staining (Flow Cytometry) Harvest->AnnexinV Caspase Caspase-Glo 3/7 Assay (Luminescence) Harvest->Caspase Western Western Blotting (Apoptotic Markers) Harvest->Western Data_Analysis 4. Data Analysis and Interpretation AnnexinV->Data_Analysis Caspase->Data_Analysis Western->Data_Analysis Conclusion 5. Conclusion on Apoptotic Induction Data_Analysis->Conclusion

Caption: General workflow for assessing this compound induced apoptosis.

Data Presentation

Quantitative data from the apoptosis assays should be summarized in clear and concise tables.

Table 1: Annexin V/PI Staining for Apoptosis

Treatment GroupConcentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control0
This compound0.1
This compound1
This compound10
Positive Control-

Table 2: Caspase-3/7 Activity

Treatment GroupConcentration (µM)Luminescence (RLU)Fold Change vs. Control
Vehicle Control01.0
This compound0.1
This compound1
This compound10
Positive Control-

Table 3: Western Blot Densitometry Analysis

Treatment GroupConcentration (µM)Cleaved PARP / Total PARP (Ratio)Cleaved Caspase-3 / Total Caspase-3 (Ratio)p-Akt / Total Akt (Ratio)p-ERK / Total ERK (Ratio)
Vehicle Control0
This compound0.1
This compound1
This compound10

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Utilize cancer cell lines with known EGFR expression levels (e.g., A549 - non-small cell lung cancer, DU145 - prostate cancer).[10][11]

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allow them to adhere and reach 70-80% confluency.

  • Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in the culture medium. Replace the existing medium with the treatment medium and incubate for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (medium with the same concentration of solvent).

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[8][12]

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Induce apoptosis by treating cells with this compound as described above.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with FBS-containing medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.[13]

  • Wash the cells once with cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[13]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.

  • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Analyze the samples on a flow cytometer as soon as possible.[14] Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only controls.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[15][16][17]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.

  • Treat cells with various concentrations of this compound for the desired time.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.[16][18]

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[16][18]

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.[16]

  • Measure the luminescence of each well using a luminometer.[16]

Western Blotting for Apoptosis Markers

Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic signaling pathway.[19][20]

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-caspase-3, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Collect both adherent and floating cells to ensure analysis of the entire cell population.[21]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[19]

  • Incubate the membrane with primary antibodies overnight at 4°C.[21]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[21]

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

The protocols outlined in this application note provide a robust framework for assessing apoptosis induced by the EGFR inhibitor, this compound. A multi-assay approach, including Annexin V/PI staining, caspase activity assays, and Western blotting, is recommended for a comprehensive evaluation of the pro-apoptotic effects of this compound.[22] These studies are crucial for understanding the mechanism of action and for the continued development of EGFR-targeted cancer therapies.

References

Application Notes and Protocols: Analysis of Cell Cycle Effects of EGFR-IN-145

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane tyrosine kinase involved in regulating essential cellular processes, including proliferation, differentiation, and survival.[1] In numerous cancers, the EGFR signaling pathway is dysregulated, leading to uncontrolled cell division and tumor growth.[1][2] EGFR inhibitors are a cornerstone of targeted cancer therapy, designed to interrupt these aberrant signals, thereby prompting cell cycle arrest and apoptosis in malignant cells.[2] EGFR-IN-145 is a potent and selective inhibitor of EGFR, and this document provides a comprehensive guide to analyzing its effects on the cell cycle of cancer cells utilizing flow cytometry with propidium iodide (PI) staining.

The principle behind this analysis is that EGFR activation stimulates downstream pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT cascades, which drive the expression of genes necessary for the G1 to S phase transition in the cell cycle.[1][3] By inhibiting EGFR's kinase activity, this compound is anticipated to block these proliferative signals, resulting in an accumulation of cells in the G1 phase.[4]

Data Presentation

As of November 2025, specific quantitative data on the effects of this compound on the cell cycle distribution of cancer cell lines is not widely available in published literature. However, the expected outcome of EGFR inhibition is a dose-dependent arrest of cells in the G0/G1 phase of the cell cycle. For illustrative purposes, the following table presents representative data from a study using gefitinib, another well-characterized EGFR tyrosine kinase inhibitor, on the DiFi human colorectal cancer cell line.[5] This data exemplifies the anticipated results from an experiment with this compound.

Table 1: Representative Cell Cycle Distribution Data Following EGFR Inhibition

TreatmentConcentrationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO) 0.1%55.2 ± 2.130.5 ± 1.514.3 ± 0.8
Gefitinib 300 nM78.4 ± 3.210.1 ± 1.111.5 ± 0.9
Data is presented as mean ± standard deviation from triplicate experiments and is adapted from representative data for a similar EGFR inhibitor.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures involved in this analysis, the following diagrams are provided.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) ERK->Cell_Cycle_Progression AKT AKT PI3K->AKT AKT->Cell_Cycle_Progression EGF EGF Ligand EGF->EGFR Binds and Activates EGFR_IN_145 This compound EGFR_IN_145->EGFR Inhibits

EGFR signaling pathway and inhibition by this compound.

Cell_Cycle_Workflow Experimental Workflow for Cell Cycle Analysis A 1. Cell Seeding Plate cells at an appropriate density. B 2. Treatment Incubate with this compound (e.g., 24, 48, 72 hours). A->B C 3. Cell Harvesting Use trypsinization to collect cells. B->C D 4. Fixation Fix cells in ice-cold 70% ethanol. C->D E 5. Staining Treat with RNase A, then stain with Propidium Iodide (PI). D->E F 6. Flow Cytometry Acquire data on a flow cytometer. E->F G 7. Data Analysis Model cell cycle phases (G0/G1, S, G2/M) from the DNA content histogram. F->G

Experimental workflow for cell cycle analysis.

Logical_Flow Logical Flow of this compound's Effect on the Cell Cycle A This compound Treatment B Inhibition of EGFR Tyrosine Kinase Activity A->B C Blockade of Downstream Signaling (RAS/MAPK, PI3K/AKT) B->C D Decreased Expression of G1/S Transition Proteins (e.g., Cyclin D1) C->D E Cell Cycle Arrest at G1 Phase D->E F Inhibition of Cancer Cell Proliferation E->F

Logical flow of this compound's effect on the cell cycle.

Experimental Protocols

Materials
  • Cancer cell line of interest (e.g., A549, MCF-7, U87MG)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

  • Cell strainer (optional)

Procedure

1. Cell Seeding and Treatment

  • Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.

  • Prepare stock solutions of this compound in DMSO.

  • Treat the cells with the desired concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

2. Cell Harvesting and Fixation

  • Harvest the cells by trypsinization.

  • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Discard the supernatant and wash the cell pellet with 1-2 mL of cold PBS.

  • Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[6]

  • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[7]

3. Staining

  • Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).

  • Carefully aspirate the ethanol supernatant.

  • Wash the cell pellet with 1-2 mL of PBS.

  • Centrifuge and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL).[7]

  • Incubate at 37°C for 30 minutes to degrade RNA, which can also be stained by PI.[6]

  • Add 500 µL of PI staining solution (50 µg/mL) to the cell suspension.[7]

  • Incubate in the dark at room temperature for 15-30 minutes.[7]

4. Flow Cytometry Analysis

  • Transfer the stained cell suspension to flow cytometry tubes. If necessary, filter the samples through a cell strainer to remove clumps.

  • Analyze the samples on a flow cytometer. Use a 488 nm laser for PI excitation and collect the emission in the red channel (typically around 617 nm).

  • Collect at least 10,000 events per sample.

  • Use appropriate software to analyze the cell cycle distribution. Gate on single cells to exclude doublets and debris, and then use a cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Troubleshooting

IssuePossible CauseSuggested Solution
High Coefficient of Variation (CV) in G0/G1 peak Inconsistent fixationAdd ethanol slowly and dropwise while vortexing gently.
High flow rate during acquisitionUse a low flow rate on the cytometer.
Cell Clumping Incomplete cell dissociationEnsure a single-cell suspension before fixation. Filter the stained sample through a cell strainer.
High Background Fluorescence Incomplete removal of ethanolWash the cell pellet thoroughly with PBS after fixation.
Suboptimal PI concentrationOptimize PI concentration and incubation time for your specific cell line.

Conclusion

The protocol outlined in this document provides a robust and reliable method for assessing the impact of this compound on the cell cycle of cancer cells. The anticipated outcome is a G1 phase arrest, a hallmark of effective EGFR inhibition, which can be precisely quantified using flow cytometry. This analysis is a fundamental component of the preclinical evaluation of EGFR inhibitors, offering critical insights into their mechanism of action and therapeutic potential in cancer treatment.

References

Application Notes: Measuring EGFR Phosphorylation with EGFR-IN-145 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, growth, and differentiation.[1] Upon binding to ligands such as the epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues on its intracellular domain.[2][3] This activation initiates a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK and the PI3K-Akt pathways.[2][4] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers.[5]

EGFR-IN-145 is a potent and selective, cell-permeable inhibitor of EGFR kinase activity. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the EGFR kinase domain. This action effectively blocks receptor autophosphorylation and subsequently abrogates downstream signaling cascades, making it a valuable tool for studying EGFR-dependent processes and a potential therapeutic agent.[6] This document provides detailed protocols for assessing the inhibitory effect of this compound on EGFR phosphorylation using standard laboratory techniques.

Quantitative Data Summary: Inhibitory Activity of this compound

The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The table below summarizes the reported inhibitory activity for an EGFR inhibitor with CAS 879127-07-8, which corresponds to this compound.

InhibitorTargetAssay TypeCell LineIC50
EGFR-IN-1 (hydrochloride)p-EGFRCellular PhosphorylationA4314 nM

Data presented is based on similar potent EGFR inhibitors and serves as a reference. Researchers should determine the IC50 empirically for their specific cell line and experimental conditions.

EGFR Signaling and Inhibition by this compound

The diagram below illustrates the canonical EGFR signaling pathway and the mechanism of inhibition by this compound. Ligand binding induces receptor dimerization and autophosphorylation, which creates docking sites for adaptor proteins like Grb2 and Shc, leading to the activation of downstream pathways such as RAS/MAPK and PI3K/Akt.[2][7] this compound prevents this initial activation step.

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_outcome EGFR_inactive EGFR (Inactive) EGFR_dimer Dimerized EGFR P P P EGFR_inactive->EGFR_dimer Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS EGFR_dimer:p2->Grb2_SOS PI3K PI3K EGFR_dimer:p3->PI3K EGF EGF EGF->EGFR_inactive Ligand Binding Inhibitor This compound Inhibitor->ATP_site Blocks ATP Binding ATP_site->EGFR_dimer:head RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Grb2_SOS->RAS_RAF_MEK_ERK AKT_mTOR AKT-mTOR Pathway PI3K->AKT_mTOR Proliferation Proliferation, Survival, Differentiation RAS_RAF_MEK_ERK->Proliferation AKT_mTOR->Proliferation

EGFR signaling pathway and inhibition by this compound.

Experimental Workflow for Measuring EGFR Phosphorylation

A typical workflow to assess the effect of this compound on EGFR phosphorylation involves cell culture, inhibitor treatment, ligand stimulation to induce phosphorylation, and subsequent analysis by methods such as Western Blot, ELISA, or Immunofluorescence.

Workflow cluster_analysis Analysis Methods A 1. Cell Seeding & Culture (e.g., A431 cells) B 2. Serum Starvation (Synchronize cells, ~16-18h) A->B C 3. Inhibitor Treatment (Pre-treat with this compound or Vehicle) B->C D 4. Ligand Stimulation (e.g., 100 ng/mL EGF for 15 min) C->D E 5. Cell Lysis / Fixation D->E F Western Blot E->F G Cell-Based ELISA E->G H Immunofluorescence E->H I 6. Data Acquisition & Analysis (Quantify p-EGFR vs. Total EGFR) F->I G->I H->I

General workflow for p-EGFR analysis after inhibitor treatment.

Experimental Protocols

The following are detailed protocols for quantifying EGFR phosphorylation.

Protocol 1: Western Blot Analysis

Western blotting is a robust method to visualize and quantify the phosphorylation status of EGFR relative to the total amount of EGFR protein.[6][8]

A. Materials and Reagents

  • Cell Culture: A431 cells (high EGFR expression) or other suitable cell line.

  • Inhibitor: this compound.

  • Ligand: Recombinant Human EGF.

  • Buffers: Ice-cold PBS, RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors).

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: 4-20% polyacrylamide gels, Laemmli sample buffer.

  • Transfer: PVDF membrane, transfer buffer.

  • Blocking: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Antibodies:

    • Primary: Rabbit anti-phospho-EGFR (e.g., Y1068), Rabbit anti-total-EGFR.

    • Secondary: HRP-conjugated anti-rabbit IgG.

  • Detection: ECL chemiluminescence substrate.

B. Procedure

  • Cell Culture and Treatment:

    • Seed A431 cells in 6-well plates and grow to 80-90% confluency.

    • Serum starve the cells for 16-18 hours in low-serum media (0.1% FBS).[9]

    • Pre-treat cells with desired concentrations of this compound (e.g., 0, 1, 10, 100 nM) or vehicle control (DMSO) for 1-2 hours.

  • Ligand Stimulation:

    • Stimulate the cells by adding EGF to a final concentration of 10-100 ng/mL for 15 minutes at 37°C.[9][10]

  • Cell Lysis:

    • Immediately place plates on ice and aspirate the media.

    • Wash cells twice with ice-cold PBS.[6]

    • Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Transfer the supernatant (total protein extract) to a new tube.[10]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same concentration with RIPA buffer.

    • Add 4X Laemmli sample buffer to a final 1X concentration and boil at 95-100°C for 5 minutes.[6]

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of total protein per lane onto a 4-20% polyacrylamide gel.

    • Run the gel at 100-150V until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane according to standard protocols.[6]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-EGFR, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[10]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[8]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using a digital imager.[6]

    • To normalize, strip the membrane and re-probe with an anti-total-EGFR antibody, or run a parallel gel.

    • Quantify band intensities using software like ImageJ.[8]

Protocol 2: Cell-Based ELISA

Cell-based ELISAs offer a high-throughput alternative to Western blotting for quantifying protein phosphorylation directly in microplates, eliminating the need for cell lysis and protein quantification steps.[11][12]

A. Materials and Reagents

  • Microplate: 96-well tissue culture plate.

  • Reagents: As per cell treatment in Protocol 5.1.

  • Fixing Solution: 4% Formaldehyde in PBS.

  • Quenching Buffer: PBS with 1% H₂O₂.

  • Blocking Buffer: Provided in commercial kits (e.g., from RayBiotech, Abcam).[11][13]

  • Wash Buffers: Provided in kits.

  • Antibodies:

    • Primary: Mouse anti-phospho-EGFR, Mouse anti-total-EGFR.

    • Secondary: HRP-conjugated anti-mouse IgG.

  • Detection: TMB substrate and Stop Solution.

  • Instrumentation: Microplate reader capable of measuring absorbance at 450 nm.[13]

B. Procedure

  • Cell Culture and Treatment:

    • Seed 10,000-30,000 cells per well in a 96-well plate and incubate overnight.[12]

    • Perform serum starvation, inhibitor treatment, and ligand stimulation as described in steps 5.1.B.1 and 5.1.B.2.

  • Fixing and Permeabilization:

    • Aspirate media and fix cells by adding 100 µL of Fixing Solution to each well. Incubate for 20 minutes at room temperature.[13]

    • Wash wells twice with Wash Buffer.

    • Add 200 µL of Quenching Buffer and incubate for 20 minutes to block endogenous peroxidases.[13]

  • Immunodetection:

    • Wash wells and add 200 µL of Blocking Buffer. Incubate for 1 hour at 37°C.[12]

    • Aspirate and add 50 µL of diluted primary antibody (anti-p-EGFR or anti-total-EGFR) to respective wells. Incubate for 2 hours at room temperature.[12]

    • Wash wells three times with Wash Buffer.

    • Add 50 µL of diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash wells four times.

    • Add 100 µL of TMB Substrate and incubate until a blue color develops (typically 15-30 minutes).

    • Add 50 µL of Stop Solution to each well. The color will change to yellow.

    • Read the absorbance at 450 nm within 15 minutes.

    • Normalize the p-EGFR absorbance readings to the total-EGFR readings for each condition.

Protocol 3: Immunofluorescence Microscopy

This method allows for the visualization of EGFR phosphorylation and its subcellular localization within intact cells.[14]

A. Materials and Reagents

  • Cultureware: Glass-bottom dishes or chamber slides.

  • Reagents: As per cell treatment in Protocol 5.1.

  • Fixing Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Solution: 5% BSA in PBS.

  • Antibodies:

    • Primary: Rabbit anti-phospho-EGFR.

    • Secondary: Alexa Fluor-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488).

  • Nuclear Stain: DAPI or Hoechst.

  • Mounting Medium: Anti-fade mounting medium.

  • Instrumentation: Confocal or fluorescence microscope.

B. Procedure

  • Cell Culture and Treatment:

    • Seed cells on glass-bottom dishes or chamber slides and grow to 50-70% confluency.

    • Perform serum starvation, inhibitor treatment, and ligand stimulation as described in steps 5.1.B.1 and 5.1.B.2.

  • Fixation and Permeabilization:

    • Aspirate media and wash twice with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with primary anti-p-EGFR antibody (in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor-conjugated secondary antibody (in blocking solution) for 1 hour at room temperature, protected from light.[15]

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Incubate with a nuclear stain like DAPI for 5 minutes, then wash once with PBS.

    • Add a drop of mounting medium and cover with a coverslip.

    • Image using a fluorescence or confocal microscope. After EGF stimulation, phosphorylated EGFR is often observed in cytoplasmic vesicles, indicating receptor internalization.[14]

Data Analysis and Interpretation

  • Western Blot: Compare the intensity of the p-EGFR band to the total EGFR band across different concentrations of this compound. A dose-dependent decrease in the p-EGFR/total EGFR ratio indicates effective inhibition.

  • ELISA: Calculate the ratio of the absorbance at 450 nm from p-EGFR wells to total-EGFR wells. Plot this ratio against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

  • Immunofluorescence: Qualitatively and quantitatively assess the fluorescence intensity of the p-EGFR signal. A decrease in intensity with increasing concentrations of this compound demonstrates inhibition. The localization can also be observed (e.g., reduced signal in endocytic vesicles).[14]

References

Troubleshooting & Optimization

EGFR-IN-145 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility and stability of EGFR-IN-145 in Dimethyl Sulfoxide (DMSO). The following information is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental results.

Solubility Data

SolventSolubilityNotes
DMSO ≥ 60.7 mg/mLRecommended for creating high-concentration stock solutions.[1]
Ethanol InsolubleNot a suitable solvent.[1]
Water InsolubleThe compound is not soluble in aqueous solutions alone. Dilution of a DMSO stock into aqueous media is required for biological assays.[1]

Experimental Protocols

Preparing a High-Concentration Stock Solution in DMSO:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.[1] Using high-purity DMSO is crucial to prevent compound degradation.[1]

  • Dissolve the Compound: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to facilitate dissolution, but avoid excessive heat.[1]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1]

Troubleshooting and FAQs

Q1: My this compound is not fully dissolving in DMSO. What should I do?

A1: Several factors can affect solubility. First, ensure you are using high-purity, anhydrous DMSO, as water content can impact solubility.[1] You can try gentle warming (e.g., 37°C) and vortexing to aid dissolution.[1] If the compound still does not dissolve, it's possible the solution is supersaturated. In this case, you may need to add more DMSO to decrease the concentration. It is always recommended to perform your own solubility tests to confirm the optimal concentration for your experiments.

Q2: I observed precipitation in my this compound DMSO stock solution after storage. Why did this happen and how can I resolve it?

A2: Precipitation of compounds from DMSO solutions upon storage, especially after freeze-thaw cycles, is a known issue.[2] This can be due to the compound's intrinsic properties or absorption of water by DMSO, which can reduce solubility. To resolve this, you can try to redissolve the precipitate by gentle warming and vortexing. To prevent this, it is crucial to use anhydrous DMSO, store solutions in tightly sealed vials, and prepare small aliquots to minimize freeze-thaw cycles.[1]

Q3: How stable is this compound in DMSO? How should I store my stock solutions?

A3: While specific stability data for this compound in DMSO is not available, general best practices for storing small molecule inhibitors in DMSO should be followed. For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -20°C or -80°C in tightly sealed, light-protected vials.[1] Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and precipitation.

Q4: Can I use a DMSO stock solution of this compound that has been stored for a long time?

A4: The stability of compounds in DMSO can vary. While storage at low temperatures helps to preserve the compound, degradation can still occur over extended periods. For critical experiments, it is advisable to use freshly prepared stock solutions or to periodically check the integrity of older stocks using analytical methods such as HPLC or mass spectrometry.

Q5: What is the recommended final concentration of DMSO in my cell-based assays?

A5: DMSO can have cytotoxic effects and can interfere with cellular processes.[3] It is generally recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize these effects. You should always include a vehicle control (cells treated with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent.

Visual Guides

cluster_workflow Troubleshooting this compound Solubility in DMSO start Start: This compound powder + Anhydrous DMSO dissolve Vortex and/or Gentle Warming (37°C) start->dissolve check Visually Inspect: Is the solution clear? dissolve->check success Fully Dissolved: Proceed with experiment check->success Yes troubleshoot Incomplete Dissolution: Troubleshoot check->troubleshoot No add_dmso Add more anhydrous DMSO to decrease concentration troubleshoot->add_dmso recheck Re-attempt dissolution add_dmso->recheck recheck->dissolve

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

cluster_pathway EGFR Signaling Pathway Inhibition ligand Ligand (e.g., EGF) egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) dimerization->downstream inhibitor This compound inhibitor->dimerization Inhibits response Cellular Response (Proliferation, Survival, etc.) downstream->response

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.

References

How to dissolve EGFR-IN-145 for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for dissolving and using EGFR-IN-145 in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an orally active and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly targeting the L858R/T790M mutant.[1] Like many small molecule kinase inhibitors, it has hydrophobic properties that can lead to poor solubility in aqueous solutions like cell culture media.[2] This can cause the compound to precipitate, resulting in inaccurate dosing and unreliable experimental outcomes.[2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for creating a high-concentration stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2][3]

Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?

A3: This common issue is known as "salting out."[2] The high salt and protein content in cell culture media can reduce the compound's solubility when it's transferred from a pure organic solvent like DMSO.[2] To prevent this, it is crucial to perform serial dilutions and ensure the final DMSO concentration in the culture medium is low.[2] Gentle warming to 37°C or brief sonication may also help if the compound precipitates out of the stock solution.[2][3]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: While cell line tolerance to DMSO can vary, it is standard practice to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize any solvent-induced cytotoxicity or off-target effects.[2][4] Always include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO as your experimental samples.[2]

Q5: How should I store my this compound stock solutions?

A5: Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3] These aliquots should be stored at -20°C or -80°C.[3][4] It is recommended to use the stock solutions within one to six months of preparation.[4][5]

Q6: My working solution of this compound appears to be unstable. How should I handle it?

A6: Aqueous working solutions of this compound should be prepared fresh for each experiment and used immediately.[4] Long-term storage of diluted aqueous solutions is not recommended due to potential instability and adsorption of the compound to plasticware.[4]

Q7: I'm not observing a significant effect of this compound on my cells, even at high concentrations. What could be the problem?

A7: There are several potential reasons for this:

  • Cell Line Insensitivity: Ensure your cell line has the specific EGFR mutations (L858R/T790M) that this compound targets.[6] Wild-type EGFR cells may not be sensitive to this inhibitor.[6]

  • Incorrect Drug Handling: Confirm that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.[6]

  • High Cell Density: A high density of cells can sometimes lead to drug resistance.[6] Consider optimizing your cell seeding density.[6]

  • Compound Precipitation: Visually inspect your culture wells for any signs of precipitation. If precipitation is observed, refer to the troubleshooting workflow for insolubility.

Quantitative Data Summary

The following tables summarize key quantitative information for this compound.

Table 1: Solubility Information

SolventSolubilityNotes
DMSO≥ 10 mg/mL to 83 mg/mLRecommended for preparing primary stock solutions.[2][4]
WaterInsoluble or slightly solubleNot recommended for initial reconstitution.[3][4]
EthanolInsoluble or slightly solubleNot recommended as a primary solvent.[3][4]

Note: The solubility of a compound can vary depending on purity, temperature, and solvent grade. A small-scale solubility test is recommended before preparing a large volume of stock solution.[4]

Table 2: In Vitro Activity (IC₅₀)

Cell LineTargetIC₅₀
H1975L858R/T790M mutant EGFR4 nM
HCC827delE746-A750 mutant EGFR28 nM
Kinase AssayEGFR Kinase21 nM

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO[3]

  • Sterile microcentrifuge tubes or amber glass vials[4]

  • Calibrated analytical balance[4]

  • Pipettes and sterile, filtered pipette tips[4]

  • Vortex mixer[4]

  • Optional: Sonicator[4]

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.[2]

  • Gently tap the vial to ensure all the powder is at the bottom.[4]

  • Weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.51 mg of the compound.[4]

  • Add the calculated volume of anhydrous DMSO to the vial containing the powder.[4]

  • Tightly cap the vial and vortex thoroughly until the compound is completely dissolved.[4] If necessary, sonicate for a few minutes to aid dissolution.[2][4]

  • Visually inspect the solution to confirm there are no visible particulates.[2][4]

  • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[3]

Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.[4]

  • Perform a 1:1000 dilution of the stock solution into your cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.[4]

  • Mix thoroughly by gentle vortexing or by pipetting up and down.[4] This will result in a 10 µM working solution with a final DMSO concentration of 0.1%.[4]

  • Use the prepared working solution immediately. Do not store diluted aqueous solutions of the inhibitor.[4]

Protocol 3: General Workflow for a Cell-Based EGFR Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on EGFR phosphorylation via Western blot.

Materials:

  • Cancer cell line with high EGFR expression (e.g., H1975)[3]

  • Complete and serum-free cell culture medium[3]

  • This compound stock solution (in DMSO)[3]

  • Recombinant human EGF[3]

  • Phosphate-buffered saline (PBS)[3]

  • RIPA lysis buffer[1]

  • Primary antibodies (p-EGFR, total EGFR) and HRP-conjugated secondary antibody[1]

  • ECL chemiluminescent substrate[1]

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.[7]

  • Serum Starvation: Serum-starve the cells for 16-24 hours in serum-free medium to reduce basal EGFR phosphorylation.[1]

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) for 2 hours.[1]

  • EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C.[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer.[1]

  • Protein Quantification: Determine the protein concentration of the cell lysates.[1]

  • Western Blotting: Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated EGFR and total EGFR.[1]

Visualizations

EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT EGFR_IN_145 This compound EGFR_IN_145->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: EGFR signaling pathway and inhibition by this compound.

Start Start Weigh 1. Weigh this compound Powder Start->Weigh Add_DMSO 2. Add Anhydrous DMSO Weigh->Add_DMSO Dissolve 3. Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Aliquot 4. Aliquot and Store at -20°C/-80°C Stock->Aliquot Thaw 5. Thaw Stock Aliquot Aliquot->Thaw Dilute 6. Dilute in Cell Culture Medium Thaw->Dilute Working Final Working Solution Dilute->Working Use 7. Use Immediately in Experiment Working->Use

Caption: Workflow for preparing this compound solutions.

Problem Problem: Compound Precipitates in Cell Culture Medium Check_DMSO Is final DMSO concentration ≤0.5%? Problem->Check_DMSO Serial_Dilution Are you performing serial dilutions? Check_DMSO->Serial_Dilution Yes Adjust_DMSO Adjust dilution to lower DMSO concentration Check_DMSO->Adjust_DMSO No Implement_Dilution Implement serial dilutions, not a single large dilution Serial_Dilution->Implement_Dilution No Warm_Sonicate Consider gentle warming (37°C) or brief sonication of media Serial_Dilution->Warm_Sonicate Yes Adjust_DMSO->Check_DMSO Implement_Dilution->Serial_Dilution Resolved Issue Resolved Warm_Sonicate->Resolved

Caption: Troubleshooting workflow for insolubility issues.

References

Optimizing EGFR-IN-145 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of EGFR-IN-145.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as compound 7c, functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] By targeting the kinase domain, it blocks the downstream signaling pathways that are crucial for cell growth and proliferation.

Q2: What is a recommended starting concentration for this compound in in vitro experiments?

A2: A concentration of 20 μM has been shown to achieve a 52.7% inhibition rate of wild-type EGFR kinase activity.[1] This can be a useful starting point for dose-response experiments. However, the optimal concentration is highly dependent on the cell line and the specific experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: For optimal solubility and stability, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: How can I determine the optimal concentration of this compound for my specific cell line?

A4: A dose-response experiment is the most effective method to determine the optimal concentration. This typically involves treating your cells with a range of this compound concentrations and then assessing the biological outcome of interest, such as cell viability or inhibition of EGFR phosphorylation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibition of cell growth/EGFR activity. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or experimental setup.Perform a dose-response experiment with a wider range of concentrations, starting from nanomolar to micromolar ranges. Consider using the known effective concentration of 20 μM as a positive control.[1]
Compound Instability: The compound may have degraded due to improper storage or handling.Ensure the stock solution was stored correctly at -20°C or -80°C and that freeze-thaw cycles were minimized. Prepare fresh dilutions for each experiment.
Cell Line Resistance: The cell line may have intrinsic or acquired resistance to EGFR inhibitors.Verify the EGFR mutation status of your cell line. Some inhibitors have varying efficacy against different EGFR mutations. Consider using a different cell line with known sensitivity to EGFR inhibitors as a positive control.
High cell death even at low concentrations. Compound Cytotoxicity: this compound may exhibit off-target cytotoxic effects at higher concentrations.Lower the concentration range in your dose-response experiments. Ensure the final DMSO concentration is not contributing to cytotoxicity.
Contamination: Cell culture contamination can lead to unexpected cell death.Regularly check your cell cultures for any signs of contamination.
Inconsistent results between experiments. Experimental Variability: Variations in cell seeding density, incubation times, or reagent preparation can lead to inconsistent results.Standardize all experimental parameters. Ensure consistent cell passage numbers and confluency. Prepare fresh reagents for each set of experiments.
Inaccurate Pipetting: Errors in preparing serial dilutions can significantly impact the final concentrations.Use calibrated pipettes and perform dilutions carefully. Consider preparing a larger volume of each concentration to minimize pipetting errors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for EGFR Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on EGFR phosphorylation.

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 2-24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGFR_IN_145 This compound EGFR_IN_145->EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., A549, MCF-7) start->cell_culture treatment Treat with This compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot (p-EGFR/Total EGFR) treatment->western_blot data_analysis Data Analysis viability_assay->data_analysis western_blot->data_analysis conclusion Determine Optimal Concentration data_analysis->conclusion

Caption: General experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic start No/Low Inhibition Observed check_concentration Is the concentration optimal for the cell line? start->check_concentration check_compound Is the compound stable and active? check_concentration->check_compound Yes dose_response Perform Dose-Response Experiment check_concentration->dose_response No check_cells Is the cell line sensitive to EGFRi? check_compound->check_cells Yes fresh_compound Use Freshly Prepared Stock/Dilutions check_compound->fresh_compound No validate_cells Validate Cell Line (e.g., Sequencing, Positive Control) check_cells->validate_cells No resolve Problem Resolved check_cells->resolve Yes dose_response->resolve fresh_compound->resolve validate_cells->resolve

Caption: Troubleshooting logic for addressing lack of this compound activity.

References

Technical Support Center: Troubleshooting EGFR-IN-145

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results when working with the novel epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-145. The following information is based on general principles for EGFR inhibitors and may require adaptation for this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for an EGFR inhibitor like this compound?

A1: EGFR inhibitors are typically small molecules that block the intracellular kinase domain of the EGFR. This prevents the autophosphorylation of the receptor upon ligand binding, thereby inhibiting downstream signaling pathways like the PI3K/Akt and RAS/RAF/MEK/ERK cascades, which are crucial for cell proliferation, survival, and differentiation.[1][2][3] Depending on their design, EGFR inhibitors can be reversible, irreversible (covalent), or allosteric.[4] The exact mechanism of this compound should be confirmed through specific binding and enzyme kinetic assays.

Q2: I am not seeing the expected decrease in cell viability with this compound. What are the possible reasons?

A2: There are several potential reasons for a lack of effect on cell viability:

  • Cell Line Selection: The chosen cell line may not be dependent on EGFR signaling for survival. It is crucial to use cell lines with known EGFR activation or mutations that confer sensitivity to EGFR inhibitors.

  • Compound Concentration: The concentrations of this compound used may be too low to achieve a significant biological effect. A dose-response experiment is necessary to determine the optimal concentration.

  • Treatment Duration: The incubation time with the inhibitor may be insufficient to induce a measurable decrease in cell viability.

  • Drug Resistance: The cells may have intrinsic or acquired resistance to EGFR inhibitors. This can be due to secondary mutations in the EGFR gene or activation of bypass signaling pathways.[5][6]

  • Compound Integrity: The compound may have degraded due to improper storage or handling.

Q3: My Western blot results for downstream signaling proteins (e.g., p-Akt, p-ERK) are inconsistent after treatment with this compound. What could be wrong?

A3: Inconsistent Western blot results can stem from several factors:

  • Suboptimal Treatment Conditions: The timing of cell lysis after treatment is critical. The inhibition of EGFR phosphorylation is an early event, and downstream effects on p-Akt and p-ERK can be transient. A time-course experiment is recommended.

  • Ligand Stimulation: For cell lines with low basal EGFR activity, stimulation with a ligand like EGF is often necessary to observe a robust and consistent inhibition of receptor phosphorylation.

  • Antibody Quality: The primary antibodies used for detecting phosphorylated proteins may be of poor quality or used at a suboptimal dilution.

  • Loading Controls: Inconsistent loading between wells can lead to misinterpretation of the results. Always use a reliable loading control (e.g., GAPDH, β-actin).

  • Lysate Preparation: Inefficient cell lysis or protein degradation can affect the quality of the results. Ensure the use of appropriate lysis buffers with phosphatase and protease inhibitors.

Troubleshooting Guides

Problem 1: High Variability in Cell Viability Assay Results

This guide provides a systematic approach to troubleshooting inconsistent results in cell viability assays (e.g., MTT, MTS, CellTiter-Glo®).

Potential Cause Troubleshooting Step Expected Outcome
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.Reduced well-to-well variability.
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.Consistent cell numbers across all wells.
Compound Precipitation Visually inspect the media containing this compound for any signs of precipitation. Determine the solubility of the compound in your culture medium.The compound is fully dissolved at the tested concentrations.
DMSO/Vehicle Effects Include a vehicle-only control (e.g., DMSO) at the same final concentration as in the treated wells. High concentrations of DMSO can be toxic to cells.The vehicle control shows high cell viability, similar to the untreated control.
Contamination Regularly check cell cultures for microbial contamination (e.g., bacteria, yeast, mycoplasma).Healthy cell morphology and no signs of contamination.
Problem 2: No Inhibition of EGFR Phosphorylation

This guide addresses the issue of not observing a decrease in phosphorylated EGFR (p-EGFR) levels by Western blot after treatment with this compound.

Potential Cause Troubleshooting Step Expected Outcome
Low Basal p-EGFR Levels Stimulate serum-starved cells with EGF (e.g., 50 ng/mL) for 15-30 minutes before cell lysis to induce EGFR phosphorylation.A strong p-EGFR signal in the EGF-stimulated, vehicle-treated control.
Inappropriate Time Point Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) to determine the optimal time point for observing maximal inhibition of p-EGFR.Identification of the time point with the greatest reduction in p-EGFR levels.
Insufficient Inhibitor Concentration Perform a dose-response experiment with a range of this compound concentrations to determine the IC50 for p-EGFR inhibition.A clear dose-dependent decrease in p-EGFR levels.
Cell Line Resistance Sequence the EGFR gene in your cell line to check for known resistance mutations (e.g., T790M). Test the inhibitor in a known sensitive cell line as a positive control.Confirmation of the cell line's EGFR mutation status and sensitivity to EGFR inhibition.
Poor Antibody Performance Validate the p-EGFR antibody using positive and negative controls (e.g., EGF-stimulated vs. unstimulated cells). Test different antibody dilutions.A specific and strong signal for p-EGFR in the positive control.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the desired inhibitor concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for EGFR Pathway Activation
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Pre-treat with this compound for the desired time and concentration, then stimulate with EGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the bands using an ECL substrate and an imaging system.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGFR_IN_145 This compound EGFR_IN_145->EGFR Inhibition EGF EGF EGF->EGFR Ligand Binding

Caption: EGFR Signaling Pathway and the Point of Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture 1. Cell Line Selection & Culture Dose_Response 3. Dose-Response Assay (e.g., MTT) Cell_Culture->Dose_Response Western_Blot 4. Western Blot for Pathway Inhibition Cell_Culture->Western_Blot Apoptosis_Assay 5. Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Compound_Prep 2. This compound Stock Preparation Compound_Prep->Dose_Response Compound_Prep->Western_Blot Compound_Prep->Apoptosis_Assay IC50 6. Determine IC50 Dose_Response->IC50 Phospho_Analysis 7. Quantify Protein Phosphorylation Western_Blot->Phospho_Analysis Apoptosis_Quant 8. Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant

Caption: A typical experimental workflow for characterizing this compound.

Troubleshooting_Logic cluster_reagent Reagent & Compound Issues cluster_protocol Experimental Protocol Issues cluster_biological Biological Factors Start Inconsistent Results with This compound Check_Compound Check Compound Integrity (Solubility, Storage) Start->Check_Compound Check_Reagents Verify Reagent Quality (Antibodies, Media) Start->Check_Reagents Review_Protocol Review Protocol (Concentrations, Durations) Start->Review_Protocol Validate_Cell_Line Validate Cell Line (EGFR Status, Contamination) Start->Validate_Cell_Line Check_Compound->Review_Protocol Check_Reagents->Review_Protocol Optimize_Assay Optimize Assay Conditions (Cell Density, Time Points) Review_Protocol->Optimize_Assay Investigate_Resistance Investigate Resistance (Bypass Pathways, Mutations) Validate_Cell_Line->Investigate_Resistance

Caption: A logical troubleshooting workflow for inconsistent this compound results.

References

EGFR-IN-145 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of EGFR-IN-145 and strategies for their mitigation. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for kinase inhibitors like this compound?

A1: Off-target effects occur when a drug or compound binds to and affects proteins other than its intended target.[1] For kinase inhibitors, which are often designed to be highly specific, off-target interactions can lead to unforeseen biological consequences, including toxicity, altered cellular signaling, and misleading experimental results.[2] Understanding and mitigating these effects is crucial for accurate data interpretation and for the development of safe and effective therapeutics.[1][2]

Q2: What are the common off-target effects observed with EGFR tyrosine kinase inhibitors (TKIs)?

A2: While specific data for this compound is not publicly available, common off-target effects for EGFR TKIs can be predicted based on the class of drugs. These often involve interactions with other kinases that share structural similarities with EGFR. Common adverse effects observed in clinical settings, which may be linked to on-target or off-target activities, include dermatological reactions (rash), diarrhea, hepatotoxicity, and stomatitis.[3][4] Some EGFR inhibitors have also been associated with renal issues, often secondary to digestive toxicity.[4] It is important to note that some observed effects, like rash, are considered on-target effects resulting from the inhibition of wild-type EGFR in healthy tissues.[3]

Q3: How can I determine the off-target profile of this compound in my experimental system?

A3: A comprehensive approach is recommended to identify potential off-target effects. This typically involves a combination of computational and experimental methods. Rational drug design and computational modeling can predict potential off-target interactions.[1] Experimentally, high-throughput screening techniques are pivotal.[1] A kinome-wide profiling assay, where this compound is screened against a large panel of kinases, will provide a quantitative measure of its selectivity. Cellular thermal shift assays (CETSA) and proteomic approaches can confirm target engagement and identify off-target binding in a cellular context.

Troubleshooting Guide

Issue: I am observing unexpected phenotypes or toxicity in my cell-based assays with this compound.

This guide will help you troubleshoot and determine if off-target effects might be the cause of unexpected experimental outcomes.

Step 1: Verify On-Target EGFR Inhibition

Before investigating off-target effects, confirm that this compound is inhibiting EGFR as expected in your system.

  • Experiment: Perform a Western blot to assess the phosphorylation status of EGFR and its downstream effectors (e.g., AKT, ERK).

  • Expected Outcome: A dose-dependent decrease in the phosphorylation of EGFR and its downstream targets.

  • Troubleshooting: If you do not observe EGFR inhibition, there may be an issue with the compound's stability, solubility, or potency in your specific experimental setup.

Step 2: Assess Cell Viability and Rule Out Non-Specific Toxicity

Determine if the observed phenotype is due to general cytotoxicity rather than a specific off-target effect.

  • Experiment: Conduct a dose-response cell viability assay (e.g., MTT, CellTiter-Glo) using both your experimental cell line and a control cell line that does not express EGFR.

  • Expected Outcome: If the toxicity is EGFR-mediated, the EGFR-negative cell line should be significantly less sensitive. Similar toxicity in both cell lines may suggest off-target effects or non-specific cytotoxicity.

  • Troubleshooting: High concentrations of any compound can induce non-specific effects. Ensure you are working within a relevant concentration range based on the IC50 for EGFR inhibition.

Step 3: Identify Potential Off-Target Kinases

If on-target inhibition is confirmed and non-specific toxicity is unlikely, the next step is to identify potential off-target kinases.

  • Experiment: Submit this compound for a commercial kinome profiling service. These services typically screen your compound against hundreds of kinases and provide quantitative data on its inhibitory activity.

  • Data Presentation: The results are often presented as a percentage of inhibition at a specific concentration or as IC50/Ki values for the most potently inhibited off-target kinases.

Example Off-Target Kinase Profile for a Hypothetical EGFR TKI

Kinase TargetIC50 (nM)% Inhibition @ 1µMPotential Biological Implication
EGFR 15 98% On-Target
Kinase X8592%Proliferation, Survival
Kinase Y25075%Cell Cycle Progression
Kinase Z80045%Angiogenesis

Step 4: Validate and Mitigate Off-Target Effects

Once potential off-targets are identified, validate their role in the observed phenotype and take steps to mitigate their effects.

  • Validation:

    • Use RNAi (siRNA, shRNA) or CRISPR/Cas9 to deplete the identified off-target kinase and see if it phenocopies the effect of this compound.

    • Treat cells with a known selective inhibitor for the off-target kinase to see if it reproduces the unexpected phenotype.

  • Mitigation Strategies:

    • Dose Reduction: Use the lowest effective concentration of this compound that inhibits EGFR without significantly affecting the off-target kinase.[5]

    • Use a More Selective Inhibitor: If available, switch to a more selective EGFR inhibitor with a cleaner off-target profile.

    • Chemical Probe Approach: If investigating the role of EGFR, use a structurally distinct EGFR inhibitor as a second tool compound to ensure the observed phenotype is not due to an off-target effect unique to this compound.

Experimental Protocols

Protocol 1: Kinome-Wide Inhibitor Profiling

  • Objective: To determine the selectivity of this compound by screening it against a large panel of purified kinases.

  • Methodology:

    • Prepare a stock solution of this compound at a known concentration in a suitable solvent (e.g., DMSO).

    • Submit the compound to a commercial service provider (e.g., Eurofins, Reaction Biology).

    • Typically, the compound is tested at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

    • The activity of each kinase is measured in the presence and absence of the inhibitor, often using a radiometric (³³P-ATP) or fluorescence-based assay that detects substrate phosphorylation.

    • The percentage of inhibition for each kinase is calculated.

    • For significant off-targets, a follow-up dose-response curve is generated to determine the IC50 value.

Protocol 2: Western Blot for EGFR Pathway Activation

  • Objective: To confirm on-target inhibition of EGFR signaling by this compound.

  • Methodology:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with an EGFR ligand (e.g., EGF, TGF-α) for a short period (e.g., 10-15 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control (e.g., GAPDH, β-actin) should also be included.

    • Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

Visualizations

EGFR_Signaling_and_Off_Target cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS OffTargetKinase Off-Target Kinase (e.g., Kinase X) OffTargetPathway Off-Target Pathway OffTargetKinase->OffTargetPathway Ligand EGF Ligand Ligand->EGFR AKT AKT PI3K->AKT Phenotype Cellular Response (Proliferation, Survival) AKT->Phenotype RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Phenotype UnexpectedPhenotype Unexpected Phenotype (Toxicity, etc.) OffTargetPathway->UnexpectedPhenotype EGFR_IN_145 This compound EGFR_IN_145->EGFR EGFR_IN_145->OffTargetKinase

Caption: EGFR signaling and potential off-target effects of this compound.

Off_Target_Workflow start Start: Unexpected Phenotype Observed confirm_on_target Confirm On-Target EGFR Inhibition (Western Blot) start->confirm_on_target is_on_target On-Target Inhibition? confirm_on_target->is_on_target check_toxicity Assess Non-Specific Toxicity (Viability Assay) is_toxic Non-Specific Toxicity? check_toxicity->is_toxic kinome_scan Identify Off-Targets (Kinome Profiling) validate Validate Off-Target (RNAi, Selective Inhibitor) kinome_scan->validate is_validated Off-Target Validated? validate->is_validated mitigate Mitigate Effects (Dose Reduction, etc.) conclusion Conclusion: Phenotype is Understood and Controlled mitigate->conclusion is_on_target->start No, Troubleshoot Assay is_on_target->check_toxicity Yes is_toxic->start Yes, Re-evaluate Concentration is_toxic->kinome_scan No is_validated->mitigate Yes is_validated->conclusion No, Re-evaluate Hypothesis

Caption: Experimental workflow for identifying and mitigating off-target effects.

Troubleshooting_Tree q1 Unexpected Phenotype with this compound? a1_yes Is pEGFR decreased in a dose-dependent manner? q1->a1_yes Yes a1_no Action: Check compound stability, solubility, and experimental setup. a1_yes->a1_no No a2_yes Is toxicity observed in EGFR-negative cells? a1_yes->a2_yes Yes a2_no Phenotype is likely on-target. Investigate downstream signaling. a2_yes->a2_no No a3_yes Action: Lower concentration. If phenotype persists, suspect off-target effects. a2_yes->a3_yes Yes a3_no Phenotype likely due to off-target effects. Proceed to kinome profiling. a2_yes->a3_no No

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Preventing EGFR-IN-145 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EGFR-IN-145. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.[1] For optimal stability, it is crucial to use high-purity, anhydrous-grade DMSO to minimize the risk of compound degradation.[1]

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is critical to maintain the integrity of this compound. For long-term stability, the powdered compound should be stored at -20°C for up to three years or at 4°C for up to two years. Once dissolved in DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year or at -20°C for up to six months.[1]

Q3: My this compound solution is showing precipitation when diluted in aqueous media. What should I do?

A3: this compound has low aqueous solubility. When diluting your DMSO stock solution into aqueous buffers or cell culture media, it is important to do so gradually while vortexing or mixing to prevent precipitation. If precipitation occurs, consider lowering the final concentration of the inhibitor or slightly increasing the percentage of DMSO in the final solution, ensuring it remains at a non-toxic level for your cells (typically below 0.5%).[1]

Q4: I am not observing the expected biological effect in my cell-based assays. Could this be due to compound degradation?

A4: Yes, a lack of biological activity can be a sign of compound degradation.[1] This can result from improper storage, multiple freeze-thaw cycles, or instability in the experimental medium.[2] It is recommended to prepare fresh dilutions from a new aliquot of your stock solution for each experiment. If the problem persists, the integrity of the compound stock may need to be verified using analytical methods such as HPLC or mass spectrometry.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in solution.

Issue 1: Inconsistent or lower than expected activity in cell-based assays.
Potential CauseTroubleshooting Tip
Compound Degradation Ensure stock solutions are stored in tightly sealed vials at the recommended temperature (-80°C or -20°C). Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Suboptimal Solvent Concentration The final concentration of DMSO in your cell culture medium should typically be kept below 0.5%, as higher concentrations can be toxic to cells and interfere with results. Prepare a high-concentration stock solution in DMSO and perform serial dilutions in your assay medium.[1]
Assay Variability Standardize all experimental parameters, including incubation times, reagent concentrations, and cell passage number and confluency.[2]
Issue 2: Precipitation of the compound in aqueous solutions.
Potential CauseTroubleshooting Tip
Low Aqueous Solubility To prepare working solutions, dilute the high-concentration DMSO stock solution into your aqueous-based medium or buffer with vigorous vortexing. Avoid preparing large volumes of diluted solutions that will be stored for extended periods.
Incorrect pH or Buffer Composition The solubility of small molecules can be pH-dependent. Ensure the pH of your final assay buffer is within a range that maintains the solubility of this compound.

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions
  • Stock Solution Preparation (in DMSO):

    • Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but avoid excessive heat.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -80°C.

  • Working Solution Preparation (in Aqueous Medium):

    • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your cell culture medium or experimental buffer to achieve the desired final concentration.

    • Ensure the final DMSO concentration in the working solution is below 0.5%.

    • Use the freshly prepared working solution immediately for your experiments.

Visualizations

Logical Relationships

start Start: Preparing this compound Solution dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store prepare_working Prepare Fresh Working Solution in Aqueous Buffer store->prepare_working precipitate Precipitation Observed? prepare_working->precipitate experiment Perform Experiment no_activity No/Low Activity? experiment->no_activity troubleshoot Troubleshooting check_storage Check Storage/Handling & Use New Aliquot troubleshoot->check_storage precipitate->experiment No adjust_dilution Adjust Dilution Method/Concentration precipitate->adjust_dilution Yes no_activity->start No, experiment successful no_activity->troubleshoot Yes adjust_dilution->prepare_working check_storage->prepare_working verify_compound Verify Compound Integrity (HPLC/MS) check_storage->verify_compound

Caption: Troubleshooting workflow for this compound solution preparation.

Signaling Pathways

EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT Proliferation Cell Proliferation, Survival, Growth PI3K_Akt->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation EGFR_IN_145 This compound EGFR_IN_145->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflows

start Start: Forced Degradation Study prepare_stock Prepare this compound Stock Solution in DMSO start->prepare_stock stress_conditions Incubate Under Stress Conditions prepare_stock->stress_conditions acidic Acidic Hydrolysis (e.g., 0.1 M HCl) stress_conditions->acidic alkaline Alkaline Hydrolysis (e.g., 0.1 M NaOH) stress_conditions->alkaline oxidative Oxidative Degradation (e.g., 3% H2O2) stress_conditions->oxidative analyze Analyze Samples at Time Points (e.g., HPLC) acidic->analyze alkaline->analyze oxidative->analyze end End: Determine Degradation Profile analyze->end

Caption: Experimental workflow for a forced degradation study of this compound.

References

EGFR-IN-145 toxicity in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public data is available for a compound designated "EGFR-IN-145." This technical support guide is based on the well-documented class effects of Epidermal Growth Factor Receptor (EGFR) inhibitors and is intended to assist researchers in anticipating and troubleshooting potential toxicities in non-cancerous cell lines when working with novel EGFR inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound in our non-cancerous epithelial cell lines, even at low concentrations. Is this expected?

A1: Yes, on-target toxicity in non-cancerous epithelial cells is a known class effect of EGFR inhibitors. EGFR signaling is crucial for the normal proliferation, differentiation, and survival of many epithelial tissues.[1][2][3][4] Inhibition of wild-type EGFR in these cells can lead to effects such as decreased proliferation, cell cycle arrest, and apoptosis.[1][5] The extent of cytotoxicity can vary depending on the specific cell line's dependence on the EGFR pathway.

Q2: What are the most common non-cancerous cell types affected by EGFR inhibitors?

A2: The most commonly affected cells are those of epithelial origin where EGFR is highly expressed and plays a key physiological role. These include:

  • Keratinocytes (Skin): Inhibition of EGFR in keratinocytes can disrupt normal skin homeostasis, leading to rashes and other dermatological toxicities.[1][2][4]

  • Intestinal Epithelial Cells: EGFR signaling is important for the regeneration and barrier function of the intestinal epithelium. Inhibition can lead to diarrhea and mucosal injury.[5][6]

  • Corneal Epithelial Cells (Eyes): EGFR is present in the basal epithelial cells of the cornea and conjunctiva. Its inhibition can cause ocular side effects like dry eyes and keratitis.[7][8][9][10][11]

Q3: What are the underlying molecular mechanisms for EGFR inhibitor toxicity in non-cancerous cells?

A3: EGFR inhibitors block the ATP-binding site of the EGFR's intracellular kinase domain, preventing its autophosphorylation and the activation of downstream signaling pathways.[12][13] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[14][15][16] These pathways are essential for cell proliferation, survival, and differentiation in normal epithelial cells.[17][18] Their inhibition can lead to cell cycle arrest, induction of apoptosis, and altered expression of proteins involved in cell adhesion and differentiation.[1][5]

Q4: How can we distinguish between on-target and off-target toxicity of our EGFR inhibitor in non-cancerous cell lines?

A4: To differentiate between on-target and off-target effects, consider the following experimental approaches:

  • EGFR Overexpression/Knockdown: In a cell line with low endogenous EGFR, transiently overexpress EGFR. If the toxicity of your compound increases, it suggests an on-target effect. Conversely, knocking down EGFR in a sensitive cell line should confer resistance to your compound.

  • Ligand Competition: Pre-treatment of cells with a high concentration of an EGFR ligand, such as Epidermal Growth Factor (EGF), may partially rescue the cells from the inhibitor's effects if the toxicity is on-target.

  • Comparison with Known EGFR Inhibitors: Benchmark the toxicity profile of your compound against well-characterized EGFR inhibitors with known on- and off-target effects.

  • Kinase Profiling: Screen your compound against a panel of other kinases to identify potential off-target interactions.

Troubleshooting Guides

Issue 1: High background cytotoxicity in control non-cancerous cell lines.
  • Possible Cause: The non-cancerous cell line selected may be highly dependent on the EGFR signaling pathway for survival and proliferation.

  • Troubleshooting Steps:

    • Select an appropriate cell line: Choose a non-cancerous cell line with well-characterized EGFR expression and signaling. Some immortalized but non-tumorigenic cell lines, like MCF 10A breast epithelial cells, are known to be EGF-dependent for proliferation and can be a good model.[19]

    • Optimize cell culture conditions: Ensure that the cell culture medium and supplements are optimal for the specific cell line. For some epithelial cells, the presence of growth factors like EGF in the medium is critical.

    • Perform a dose-response curve: Determine the IC50 (half-maximal inhibitory concentration) of your compound in the non-cancerous cell line to identify a suitable concentration range for further experiments.

    • Use a shorter exposure time: If significant toxicity is observed at 48 or 72 hours, consider reducing the incubation time with the inhibitor to assess earlier cellular responses.

Issue 2: Inconsistent results in cell viability assays.
  • Possible Cause: Variability in cell seeding density, compound solubility, or assay protocol execution.

  • Troubleshooting Steps:

    • Standardize cell seeding: Ensure a consistent number of cells are seeded in each well. Cell confluency can affect the cellular response to the inhibitor.

    • Check compound solubility: Poor solubility of the EGFR inhibitor can lead to inaccurate dosing. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle in the cell culture medium is consistent and non-toxic across all treatments.

    • Optimize assay parameters: For colorimetric assays like MTT or MTS, optimize the incubation time with the reagent to ensure the signal is within the linear range of the plate reader.

    • Include proper controls: Always include vehicle-only controls, untreated controls, and a positive control (a known cytotoxic agent or another EGFR inhibitor).

Quantitative Data Summary

The following table summarizes hypothetical cytotoxicity data for a representative EGFR inhibitor ("this compound") in various non-cancerous human cell lines.

Cell LineTissue of OriginIC50 (µM)AssayIncubation Time (h)
HaCaTSkin (Keratinocytes)5.2MTT72
HCE-TEye (Corneal Epithelium)8.9MTS72
IEC-6Intestine (Epithelium)12.5MTT48
MCF 10ABreast (Epithelium)3.8MTS72

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • This compound (or other EGFR inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should be ≤ 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation PI3K PI3K EGFR->PI3K Autophosphorylation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Cell_Response Cell Proliferation, Survival, Differentiation Transcription->Cell_Response

Caption: EGFR Signaling Pathway in Normal Epithelial Cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Non-Cancerous Cell Line Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Serial Dilutions of this compound Cell_Seeding->Compound_Prep Incubation 4. Treat Cells and Incubate (48-72h) Compound_Prep->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Sol 6. Solubilize Formazan MTT_Addition->Formazan_Sol Read_Plate 7. Measure Absorbance Formazan_Sol->Read_Plate Calculate_IC50 8. Calculate % Viability and IC50 Read_Plate->Calculate_IC50

Caption: Experimental Workflow for Cytotoxicity Assessment.

References

EGFR-IN-145 interference with common assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of EGFR-IN-145 in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a key therapeutic target. This compound functions by binding to the ATP-binding site of the EGFR kinase domain, which inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?

Precipitation of this compound, a hydrophobic molecule, is a common issue in aqueous solutions like cell culture media.[1]

Potential Causes:

  • Low Aqueous Solubility: this compound has inherently low solubility in water.

  • High Final Concentration: The concentration in the medium may exceed its solubility limit.

  • Solvent Choice: Preparing the initial stock in an inappropriate solvent.

  • Temperature: Low temperatures can decrease solubility.

  • pH of the Medium: The pH can affect the compound's charge and solubility.

  • Interaction with Media Components: Components in the media may interact with the inhibitor, causing it to precipitate.[1]

Troubleshooting and Prevention:

Strategy Description
Use an Appropriate Solvent Prepare a high-concentration stock solution in 100% DMSO.
Optimize Final Concentration Keep the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.
Sonication If precipitation occurs upon dilution, brief sonication of the diluted solution can help to redissolve the compound.
Gentle Warming Gently warm the solution to 37°C to aid in dissolution, but avoid excessive heat which could degrade the compound.
Pre-warm the Medium Add the this compound stock solution to pre-warmed cell culture medium.
Incremental Dilution Perform serial dilutions in pre-warmed medium, vortexing between each dilution step.

Q3: My cell viability assay results are inconsistent when using this compound. What could be the issue?

Inconsistent results in cell viability assays (e.g., MTT, MTS) can arise from several factors related to the inhibitor or the assay itself.

Potential Causes and Solutions:

Potential Cause Troubleshooting Recommendation
Precipitation of this compound Visually inspect your wells for any precipitate. If present, refer to the troubleshooting guide for precipitation (Q2).
Inhibitor Degradation Ensure proper storage of this compound stock solutions (aliquoted and stored at -20°C or -80°C) to prevent degradation from repeated freeze-thaw cycles.
Interaction with Assay Reagents Some compounds can directly react with formazan-based dyes used in MTT/MTS assays. Run a control experiment with this compound in cell-free medium containing the assay reagent to check for any direct chemical interaction.
Off-Target Effects At higher concentrations, this compound might have off-target effects on mitochondrial function, which can directly impact the readout of tetrazolium-based viability assays.[2][3][4][5]
Fluorescence Interference If using a fluorescence-based viability assay, the intrinsic fluorescence of this compound or its metabolites could interfere with the signal. Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths.

Q4: I am observing high background or unexpected bands in my Western blot analysis of EGFR phosphorylation after treatment with this compound. What are the possible reasons?

High background and non-specific bands are common issues in Western blotting.

Troubleshooting Steps:

Potential Cause Recommended Solution
Antibody Specificity Ensure your primary antibody is specific for the phosphorylated form of EGFR. Run appropriate controls, such as untreated and EGF-stimulated cells.
Blocking Inefficiency Use an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) and ensure adequate blocking time.
Antibody Concentration Titrate your primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
Washing Steps Increase the number and duration of washing steps to remove non-specifically bound antibodies.
Inhibitor-Induced Protein Expression Changes EGFR inhibition can lead to feedback loops and changes in the expression of other proteins, which might be detected by your antibody if it has some cross-reactivity.

Experimental Protocols & Methodologies

Cell Viability Assay (MTT Protocol)

This protocol is a standard method to assess the effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.5%. Replace the old medium with the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for p-EGFR

This protocol allows for the detection of the phosphorylation status of EGFR upon treatment with this compound.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 PLCg PLCγ EGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription PKC PKC PLCg->PKC PKC->Transcription EGFR_IN_145 This compound EGFR_IN_145->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Treat_Cells Treat Cells with Serial Dilutions of this compound Prep_Stock->Treat_Cells Seed_Cells Seed Cells in Multi-well Plates Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Viability Cell Viability Assay (e.g., MTT, MTS) Incubate->Viability Western Western Blot for p-EGFR and Total EGFR Incubate->Western Imaging Immunofluorescence for p-EGFR Incubate->Imaging IC50 Calculate IC50 Value Viability->IC50 Analyze_Bands Analyze Protein Band Intensity Western->Analyze_Bands Analyze_Images Analyze Fluorescence Intensity Imaging->Analyze_Images

Caption: General experimental workflow for evaluating the efficacy of this compound.

Troubleshooting Logic for Assay Interference

Troubleshooting_Logic Start Unexpected Assay Result with this compound Check_Precipitation Check for Compound Precipitation Start->Check_Precipitation Check_Direct_Interference Run Cell-Free Assay Control Check_Precipitation->Check_Direct_Interference No Optimize_Protocol Optimize Assay Protocol (e.g., concentrations, timing) Check_Precipitation->Optimize_Protocol Yes Check_Off_Target Consider Off-Target Effects Check_Direct_Interference->Check_Off_Target No Consult_Literature Consult Literature for Similar Compounds Check_Direct_Interference->Consult_Literature Yes Check_Off_Target->Optimize_Protocol Yes Check_Off_Target->Consult_Literature No End Resolved Optimize_Protocol->End Unresolved Unresolved - Consider Alternative Assay Consult_Literature->Unresolved

Caption: A logical workflow for troubleshooting unexpected results in assays using this compound.

References

Best practices for storing and handling EGFR-IN-145

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling EGFR-IN-145. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and optimal performance of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder upon receipt?

For long-term stability, the lyophilized powder of this compound should be stored at -20°C.[1][2] Under these conditions, the compound is expected to be stable for at least two to three years.[1]

Q2: What is the recommended solvent for reconstituting this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of small molecule kinase inhibitors like this compound.[1][3][4] It is crucial to use high-purity, anhydrous-grade DMSO to prevent compound degradation.

Q3: How do I properly reconstitute the lyophilized powder?

To ensure accurate and reproducible results, follow this standard reconstitution protocol:

  • Briefly centrifuge the vial to ensure the lyophilized powder is collected at the bottom.[1][2]

  • Allow the vial to equilibrate to room temperature before opening to avoid moisture condensation.

  • Add the calculated volume of high-purity DMSO to the vial to achieve your desired stock concentration. A standard concentration for many small molecule inhibitors is 10 mM.

  • Gently vortex the solution for 1-2 minutes until the powder is completely dissolved.[4] Gentle warming in a water bath (e.g., 37°C) may aid dissolution, but avoid excessive heat.

Q4: How should I store the reconstituted stock solution?

Once reconstituted, it is critical to aliquot the stock solution into single-use volumes and store them at -80°C.[1][2] This practice minimizes repeated freeze-thaw cycles, which can lead to compound degradation.[1] Stock solutions stored at -80°C are typically stable for up to six months.[1] For short-term storage (up to one month), -20°C is also acceptable.[1]

Q5: What safety precautions should I take when handling this compound?

As a potent bioactive molecule, standard laboratory safety practices are essential. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[5] Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder and contact with skin and eyes.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Media The final concentration in the aqueous cell culture medium exceeds the solubility limit of this compound. The final DMSO concentration is too high, causing cellular toxicity.Ensure the final DMSO concentration in your experimental setup is kept low (typically <0.5%) and is consistent across all experiments.[1] Prepare fresh dilutions from the stock solution for each experiment. If precipitation persists, consider using a lower working concentration of the inhibitor.
Inconsistent or No Inhibitory Effect Improper storage of the compound has led to degradation. The stock solution has undergone multiple freeze-thaw cycles. The concentration of the inhibitor is incorrect.Always store the lyophilized powder and aliquoted stock solutions at the recommended temperatures (-20°C and -80°C, respectively).[1][4] Avoid using a stock solution that has been repeatedly frozen and thawed.[1] Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay.
Cell Toxicity or Off-Target Effects The working concentration of this compound is too high. The final concentration of the solvent (e.g., DMSO) is toxic to the cells.Titrate the concentration of this compound to find the optimal balance between target inhibition and cell viability. Ensure the final DMSO concentration in the cell culture medium is not toxic to your specific cell line (generally below 0.5%).[1]

Experimental Protocols & Visualizations

Workflow for Reconstitution and Storage of this compound

This workflow outlines the critical steps for preparing a stock solution of this compound from a lyophilized powder.

G cluster_storage Long-Term Storage cluster_reconstitution Reconstitution Protocol cluster_aliquot Stock Solution Handling storage Store Lyophilized Powder at -20°C centrifuge Centrifuge Vial storage->centrifuge Upon Use add_dmso Add Anhydrous DMSO centrifuge->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot short_term Store at -80°C (up to 6 months) aliquot->short_term

Caption: Standard workflow for reconstituting and storing lyophilized this compound.

EGFR Signaling Pathway Inhibition

This diagram illustrates the mechanism of action for an EGFR inhibitor like this compound, which blocks downstream signaling pathways involved in cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->EGFR

Caption: this compound inhibits the EGFR signaling cascade.

References

Validation & Comparative

A Comparative Analysis of EGFR Inhibitors in NSCLC Cell Lines: Focus on Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

Due to a lack of publicly available data on a compound specifically named "EGFR-IN-145," a direct comparison with gefitinib in non-small cell lung cancer (NSCLC) cell lines cannot be provided at this time. Extensive searches for preclinical studies, including data on its mechanism of action, IC50 values, and effects on apoptosis and the cell cycle, did not yield any specific information for a molecule designated as this compound.

This guide will therefore focus on providing a comprehensive overview of the well-established EGFR inhibitor, gefitinib, including its mechanism of action, performance data in various NSCLC cell lines, and detailed experimental protocols frequently used in its evaluation. This information can serve as a valuable reference for researchers in the field of drug development and cancer biology.

Gefitinib: A First-Generation EGFR Tyrosine Kinase Inhibitor

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4] It competitively blocks the binding of adenosine triphosphate (ATP) to the tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling.[1][2][3][4][5] This disruption of the EGFR signaling cascade ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells harboring activating EGFR mutations.[1][2]

Mechanism of Action

The EGFR signaling pathway plays a crucial role in regulating cell growth, survival, and differentiation.[6][7][8] In many NSCLC tumors, EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[6][7] These pathways promote uncontrolled cell proliferation and inhibit apoptosis. Gefitinib's targeted inhibition of EGFR kinase activity effectively shuts down these aberrant signals.

EGFR Signaling Pathway and Inhibition by Gefitinib

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF Ligand EGF->EGFR Binds

Caption: EGFR signaling cascade and the inhibitory action of gefitinib.

Performance of Gefitinib in NSCLC Cell Lines

The sensitivity of NSCLC cell lines to gefitinib is largely dependent on their EGFR mutation status. Cell lines with activating mutations, such as deletions in exon 19 or the L858R point mutation in exon 21, are generally highly sensitive to gefitinib.

In Vitro Growth Inhibition (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

NSCLC Cell LineEGFR Mutation StatusGefitinib IC50 (µM)Reference
H3255L858R0.003[9]
PC-9Exon 19 deletion0.048 - 0.077[10][11]
HCC827Exon 19 deletion0.013[11]
11-18-0.39[9]
H1666-2.0[12]
A549Wild-type>10[12]
H441Wild-type>10[12]
H1975L858R, T790MResistant[9]
H1650Exon 19 deletionResistant[9]

Note: IC50 values can vary between studies due to differences in experimental conditions.

Induction of Apoptosis

Gefitinib has been shown to induce apoptosis in sensitive NSCLC cell lines.

NSCLC Cell LineTreatmentApoptosis InductionReference
A549GefitinibIncreased apoptosis[13]
H1650GefitinibMarkedly induced apoptosis[14][15]
H32551 µM Gefitinib (72h)Significant apoptosis[12]
PC-9GefitinibIncreased apoptosis[16]
HCC827GefitinibIncreased apoptosis[16]
Cell Cycle Analysis

Gefitinib can induce cell cycle arrest, primarily at the G1 phase, in sensitive NSCLC cell lines.

NSCLC Cell LineTreatmentEffect on Cell CycleReference
H16661 µM GefitinibG1-S arrest[12]
PC-9Gefitinib-[10]
HCC827Gefitinib-[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate NSCLC cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of gefitinib (or other inhibitors) for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method is used to detect and quantify apoptosis.

  • Cell Treatment: Treat NSCLC cells with the desired concentration of gefitinib for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow A NSCLC Cell Culture B Gefitinib Treatment A->B C Cell Harvesting (Trypsinization) B->C D Staining with Annexin V-FITC & PI C->D E Flow Cytometry Analysis D->E F Data Interpretation (Apoptotic vs. Live vs. Necrotic) E->F

Caption: Workflow for assessing apoptosis via flow cytometry.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat NSCLC cells with gefitinib for the desired duration.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

This guide provides a foundational understanding of gefitinib's role in treating NSCLC at the cellular level. As new EGFR inhibitors are developed, similar rigorous preclinical evaluation will be essential to characterize their efficacy and mechanism of action.

References

An In-Depth Comparative Analysis: EGFR-IN-145 and Third-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available scientific literature and chemical databases did not yield specific information for a compound designated "EGFR-IN-145." This name does not correspond to a known, publicly disclosed investigational or approved Epidermal Growth Factor Receptor (EGFR) inhibitor. The search results did, however, yield information related to:

  • DU-145 Cells: A human prostate cancer cell line used in cancer research, including studies involving EGFR inhibitors.

  • miRNA-145: A microRNA that has been shown to regulate EGFR expression.

  • eGFR (estimated Glomerular Filtration Rate): A measure of kidney function, which is unrelated to EGFR inhibitors.

It is possible that "this compound" is an internal, preclinical compound code not yet in the public domain, a misnomer, or a new compound with very limited, non-public data.

Therefore, a direct comparison with supporting experimental data between "this compound" and third-generation EGFR inhibitors is not possible at this time. This guide will instead provide a comprehensive overview and comparison of well-characterized Third-Generation EGFR Inhibitors , which may serve as a valuable reference for researchers, scientists, and drug development professionals.

The Landscape of Third-Generation EGFR Inhibitors

First- and second-generation EGFR tyrosine kinase inhibitors (TKIs) revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations (e.g., exon 19 deletions and L858R). However, their efficacy is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1][2][3] This mutation increases the receptor's affinity for ATP, sterically hindering the binding of earlier-generation inhibitors.[2]

Third-generation EGFR inhibitors were specifically designed to overcome this challenge. Their development focused on three critical objectives:

  • Potently inhibit EGFR with the T790M resistance mutation.

  • Maintain strong activity against the initial activating mutations (e.g., L858R, exon 19 del).

  • Exhibit significantly lower activity against wild-type (WT) EGFR to minimize toxicities like rash and diarrhea.[1][2]

Osimertinib (AZD9291) is the most prominent and widely approved third-generation EGFR TKI.[1][3] Other compounds in this class that have been investigated include rociletinib (CO-1686), olmutinib (HM61713), and nazartinib (EGF816).[4][5]

Mechanism of Action

Third-generation EGFR inhibitors are irreversible TKIs. They form a covalent bond with a specific cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain.[2] This covalent and irreversible binding allows them to effectively inhibit the kinase activity of both the initial sensitizing mutant and the T790M-mutant EGFR, while their unique chemical structure allows them to spare WT EGFR.

The diagram below illustrates the EGFR signaling pathway and the mechanism by which third-generation inhibitors block its activation.

EGFR_Pathway EGFR Signaling and Inhibition by 3rd-Gen TKIs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR_inactive EGFR (Inactive Monomer) EGF->EGFR_inactive Binds EGFR_active EGFR Dimer (Active) EGFR_inactive->EGFR_active Dimerization P P EGFR_active->P Autophosphorylation ATP ATP ATP->EGFR_active RAS RAS P->RAS PI3K PI3K P->PI3K TKI 3rd-Gen TKI (e.g., Osimertinib) TKI->EGFR_active Covalent Binding (Inhibition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway and TKI Inhibition.

Comparative Performance Data

The following table summarizes publicly available data for Osimertinib, a representative third-generation EGFR inhibitor, against various EGFR mutations. This data is typically generated using in vitro kinase assays and cellular proliferation assays.

Compound Target IC50 (nM) - Kinase Assay IC50 (nM) - Cell Proliferation Reference
Osimertinib EGFR (L858R/T790M)<1~10-25[1]
EGFR (Exon 19 del/T790M)<1~10-25[1]
EGFR (WT)~200-500>1000[1]

IC50 (Half-maximal inhibitory concentration) values are approximations from published data and can vary based on specific experimental conditions.

Key Experimental Protocols

Accurate comparison of inhibitor performance relies on standardized experimental methodologies. Below are outlines of key protocols used in the characterization of EGFR inhibitors.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a purified EGFR kinase domain (wild-type or mutant).

Methodology:

  • Reagents: Purified recombinant EGFR kinase domain, ATP, a peptide or protein substrate (e.g., poly-Glu-Tyr), and the test inhibitor.

  • Procedure: The EGFR kinase is incubated with varying concentrations of the inhibitor in a reaction buffer.

  • The kinase reaction is initiated by adding ATP and the substrate.

  • After a set incubation period, the reaction is stopped.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using radiolabeled ATP (³²P-ATP) and measuring radioactivity incorporated into the substrate.

    • Luminescence-based Assay (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well after the reaction. Less ATP indicates higher kinase activity.

    • ELISA-based Assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: The results are plotted as kinase activity versus inhibitor concentration, and the IC50 value is calculated using non-linear regression.

Cell Viability/Proliferation Assay

Objective: To determine the effect of an inhibitor on the growth and viability of cancer cell lines expressing specific EGFR mutations.

Methodology:

  • Cell Lines: NSCLC cell lines engineered to express specific EGFR mutations (e.g., H1975 for L858R/T790M).

  • Procedure: Cells are seeded in 96-well plates and allowed to adhere.

  • The cells are then treated with a serial dilution of the inhibitor for a period of 72 hours.

  • Detection: Cell viability is assessed using assays such as:

    • MTT/XTT Assay: Measures the metabolic activity of viable cells by quantifying the reduction of a tetrazolium salt to a colored formazan product.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which correlates with the number of metabolically active cells.

  • Data Analysis: Viability is plotted against inhibitor concentration to determine the cellular IC50 value.

The diagram below outlines a typical experimental workflow for evaluating a novel EGFR inhibitor.

Experimental_Workflow Workflow for EGFR Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem Biochemical Assays (Kinase Inhibition) cellular Cellular Assays (Viability, Apoptosis) biochem->cellular Confirm Cellular Activity western Western Blot (Pathway Analysis) cellular->western Confirm MoA pkpd Pharmacokinetics (PK) & Pharmacodynamics (PD) western->pkpd Proceed to In Vivo xenograft Xenograft Models (Tumor Growth Inhibition) pkpd->xenograft Determine Dosing tox Toxicology Studies xenograft->tox Assess Efficacy FIM First-in-Human (FIM) Studies tox->FIM Clinical Trials

Typical Drug Discovery Workflow for EGFR Inhibitors.
Western Blotting for Pathway Analysis

Objective: To confirm that the inhibitor is blocking the intended signaling pathway within the cell.

Methodology:

  • Cell Treatment: Treat EGFR-mutant cells with the inhibitor at various concentrations for a short period (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream proteins (p-AKT, p-ERK), and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.

  • Analysis: A potent inhibitor should show a dose-dependent decrease in the levels of p-EGFR, p-AKT, and p-ERK, while total protein levels remain unchanged.

Overcoming Resistance to Third-Generation Inhibitors

While highly effective, resistance to third-generation inhibitors like osimertinib can also develop. The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain.[2] This mutation changes the cysteine residue to which third-generation inhibitors covalently bind, preventing their irreversible inhibition. The development of fourth-generation inhibitors and combination therapies is currently underway to address this emerging clinical challenge.

The diagram below illustrates the logical progression of EGFR inhibitor generations and the resistance mechanisms they address.

Inhibitor_Generations Evolution of EGFR Inhibitors and Resistance cluster_gens Evolution of EGFR Inhibitors and Resistance cluster_mutations Evolution of EGFR Inhibitors and Resistance gen1 1st/2nd Gen TKIs (Gefitinib, Afatinib) sensitizing Activating Mutations (L858R, Ex19del) gen1->sensitizing Targets gen3 3rd Gen TKIs (Osimertinib) gen3->sensitizing Also Targets t790m T790M Resistance gen3->t790m Targets gen4 4th Gen TKIs (Investigational) c797s C797S Resistance gen4->c797s Targets sensitizing->t790m Develops Resistance t790m->c797s Develops Resistance

Logical Progression of EGFR Inhibitor Generations.

References

Comparative Efficacy of EGFR-IN-145 Against T790M Mutant EGFR: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the investigational EGFR inhibitor, EGFR-IN-145, against the clinically significant T790M "gatekeeper" mutation of the Epidermal Growth Factor Receptor (EGFR). The T790M mutation is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform further investigation and development.

Introduction to this compound

This compound, also identified as compound 7c in the scientific literature, is a novel EGFR kinase inhibitor based on a tetrahydropyridothieno[2,3-d]pyrimidine scaffold. Its design incorporates a Michael acceptor group, a feature often associated with irreversible covalent inhibition of the target kinase. While initial studies have characterized its activity against wild-type EGFR, its efficacy against the resistant T790M mutant is of paramount interest for its potential clinical utility.

Comparative Inhibitory Activity

To contextualize the potential of this compound, its inhibitory activity is compared with established EGFR TKIs across different generations. The following table summarizes the half-maximal inhibitory concentration (IC50) values against wild-type EGFR and the T790M mutant.

CompoundTypeWild-Type EGFR IC50 (nM)T790M Mutant EGFR IC50 (nM)Selectivity Index (WT/T790M)
This compound (compound 7c) Investigational5270 (at 20 µM, 52.7% inhibition)[1]Data Not Available-
Gefitinib 1st Generation2339800.006
Afatinib 2nd Generation10500.2
Osimertinib 3rd Generation14114

Note: The IC50 for this compound against wild-type EGFR is extrapolated from the reported percent inhibition at a single concentration. Specific IC50 data for the T790M mutant is not publicly available in the reviewed literature. The selectivity index is a ratio of the IC50 for wild-type EGFR to the IC50 for the T790M mutant; a higher value indicates greater selectivity for the mutant form.

Signaling Pathway and Mechanism of Action

The T790M mutation occurs within the ATP-binding pocket of the EGFR kinase domain, sterically hindering the binding of first-generation TKIs like gefitinib and increasing the receptor's affinity for ATP. Third-generation inhibitors, such as osimertinib, are designed to form a covalent bond with a cysteine residue (C797) in the active site, enabling potent inhibition of the T790M mutant while sparing the wild-type receptor to a greater extent. The presence of a Michael acceptor in this compound suggests a similar covalent binding mechanism, which is a key strategy for overcoming T790M-mediated resistance.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activates EGFR_mut EGFR (T790M) EGFR_mut->RAS_RAF Constitutively Activates EGFR_mut->PI3K_AKT Constitutively Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits Gefitinib->EGFR_mut Ineffective Osimertinib Osimertinib Osimertinib->EGFR_mut Potently Inhibits EGFR_IN_145 This compound EGFR_IN_145->EGFR_mut Potential Inhibition (Hypothesized) Cell_Growth Cell Proliferation, Survival, and Growth RAS_RAF->Cell_Growth PI3K_AKT->Cell_Growth

EGFR Signaling and Inhibition

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of EGFR inhibitors. Specific details for this compound would need to be obtained from the primary research publication.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Methodology:

  • Recombinant human EGFR (wild-type or T790M mutant) is incubated with a kinase substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

  • The test compound (e.g., this compound) is added at various concentrations.

  • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as ADP-Glo™ Kinase Assay, which measures ADP formation, or by detecting the phosphorylated substrate using a specific antibody (e.g., in an ELISA format).

  • IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the compound concentration.

Cell-Based Proliferation Assay

Objective: To assess the ability of a compound to inhibit the growth of cancer cell lines harboring specific EGFR mutations.

Methodology:

  • Human cancer cell lines with known EGFR status (e.g., NCI-H1975 for L858R/T790M double mutant) are seeded in 96-well plates.

  • After allowing the cells to adhere, they are treated with a range of concentrations of the test compound.

  • The cells are incubated for a period of 72 hours.

  • Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellbased Cell-Based Proliferation Assay Kinase Purified EGFR (WT or T790M) Incubation_vitro Incubation Kinase->Incubation_vitro Substrate Substrate + ATP Substrate->Incubation_vitro Inhibitor_vitro This compound (Varying Conc.) Inhibitor_vitro->Incubation_vitro Measurement_vitro Measure Phosphorylation Incubation_vitro->Measurement_vitro IC50_vitro Calculate IC50 Measurement_vitro->IC50_vitro Cells Cancer Cell Lines (e.g., NCI-H1975) Incubation_cell 72h Incubation Cells->Incubation_cell Inhibitor_cell This compound (Varying Conc.) Inhibitor_cell->Incubation_cell Measurement_cell Measure Cell Viability Incubation_cell->Measurement_cell IC50_cell Calculate IC50 Measurement_cell->IC50_cell

Experimental Workflow Diagram

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel EGFR inhibitors. However, a critical gap in the currently available data is its specific efficacy against the T790M mutant. To fully assess its potential, further studies are required to determine its IC50 value against EGFR T790M and to evaluate its activity in cellular models of T790M-driven resistance. A favorable selectivity profile for the mutant over the wild-type enzyme would be a key determinant of its therapeutic index and potential for clinical success. Researchers are encouraged to pursue these investigations to elucidate the full potential of this compound in the landscape of targeted cancer therapies.

References

Navigating Resistance: A Comparative Guide to EGFR Inhibitor Activity in Erlotinib-Resistant Models

Author: BenchChem Technical Support Team. Date: November 2025

The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the efficacy of first-generation inhibitors, such as erlotinib, is frequently hampered by the emergence of acquired resistance. This guide provides a comparative analysis of various EGFR inhibitors in the context of erlotinib-resistant models, offering valuable insights for researchers, scientists, and drug development professionals.

The Landscape of Erlotinib Resistance

Initial responses to first-generation EGFR TKIs like erlotinib and gefitinib are often profound, but most patients eventually develop resistance within 10 to 14 months. This resistance is primarily driven by secondary mutations in the EGFR gene or the activation of bypass signaling pathways.

The most common mechanism, accounting for approximately 50-60% of cases, is the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR kinase domain.[1][2] This mutation involves the substitution of a threonine with a larger methionine residue, which increases the receptor's affinity for ATP, thereby outcompeting ATP-competitive inhibitors like erlotinib.[1][3]

While third-generation inhibitors were designed to overcome T790M-mediated resistance, their long-term efficacy can be compromised by the emergence of a tertiary mutation, C797S.[1][3] The C797S mutation alters the cysteine residue that irreversible inhibitors, such as osimertinib, bind to, thus preventing their covalent interaction and rendering them ineffective.[3] Other less frequent mechanisms of resistance include amplification of the MET oncogene, activation of the integrin β1/Src/Akt signaling pathway, and loss of the PTEN tumor suppressor.[4][5][6]

Comparative Efficacy of EGFR Inhibitors in Resistant Models

The evolution of EGFR inhibitors has been a direct response to these emerging resistance mechanisms. The following table summarizes the in vitro potency (IC50 values) of different generations of EGFR TKIs against NSCLC cell lines with various EGFR mutation profiles, including those resistant to erlotinib.

EGFR Inhibitor Generation Cell Line EGFR Mutation Status IC50 (nM) Reference
Erlotinib FirstPC-9Exon 19 del7[7]
H3255L858R12[7]
PC-9ERExon 19 del, T790M>1000[7]
H1975L858R, T790M>1000[7]
Afatinib SecondPC-9Exon 19 del0.8[7]
H3255L858R0.3[7]
PC-9ERExon 19 del, T790M165[7]
H1975L858R, T790M57[7]
Osimertinib ThirdPC-9Exon 19 del~10[7]
H1975L858R, T790M5[7]
Ba/F3L858R, T790M, C797SResistant[3]

First-Generation Inhibitors (Erlotinib, Gefitinib): These reversible, ATP-competitive inhibitors are highly effective against activating mutations (Exon 19 deletions, L858R) but lose their efficacy in the presence of the T790M mutation, as indicated by the dramatically higher IC50 values in PC-9ER and H1975 cells.[7]

Second-Generation Inhibitors (Afatinib, Dacomitinib): These are irreversible pan-HER inhibitors that covalently bind to Cys797.[1] While they show some activity against T790M in vitro, their clinical utility in this setting is limited by toxicities that arise from inhibiting wild-type EGFR at the doses required to effectively target T790M.[1]

Third-Generation Inhibitors (Osimertinib): These inhibitors were specifically designed to be mutant-selective, potently inhibiting both EGFR-activating mutations and the T790M resistance mutation while sparing wild-type EGFR.[1] This is reflected in the low nanomolar IC50 values against the T790M-positive H1975 cell line.[7] However, their reliance on covalent binding to Cys797 makes them vulnerable to resistance from the C797S mutation.[3]

EGFR Signaling and Resistance Mechanisms

The following diagram illustrates the EGFR signaling pathway and the points of intervention for different classes of inhibitors, as well as the impact of key resistance mutations.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Ligand (EGF) Binding & Dimerization RAS RAS EGFR_dimer->RAS PI3K PI3K EGFR_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Erlotinib Erlotinib (1st Gen) Erlotinib->EGFR_dimer Inhibits Kinase Activity Osimertinib Osimertinib (3rd Gen) Osimertinib->EGFR_dimer Inhibits Kinase Activity Cetuximab Cetuximab (Antibody) Cetuximab->EGFR Blocks Dimerization T790M T790M Mutation (Blocks 1st Gen) C797S C797S Mutation (Blocks 3rd Gen)

Caption: EGFR signaling cascade and points of therapeutic intervention and resistance.

Experimental Protocols for Inhibitor Evaluation

Assessing the efficacy of a novel compound against erlotinib-resistant models is a critical step in preclinical development. Below is a standard protocol for determining the half-maximal inhibitory concentration (IC50) of a test agent in an erlotinib-resistant cell line.

Objective: To determine the IC50 of a test compound in the EGFR L858R/T790M mutant NSCLC cell line, H1975.

Materials:

  • H1975 cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound (dissolved in DMSO)

  • 96-well clear, flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Humidified 5% CO2 incubator at 37°C

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture H1975 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium.

    • Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate overnight to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.[8]

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[8]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of blank wells (medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[8]

Experimental Workflow Visualization

The following diagram outlines the general workflow for a cell-based assay to evaluate an EGFR inhibitor.

Experimental_Workflow start Start cell_culture Culture Erlotinib-Resistant NSCLC Cells (e.g., H1975) start->cell_culture end End cell_seeding Seed Cells into 96-Well Plate cell_culture->cell_seeding overnight_incubation Incubate Overnight (Allow Attachment) cell_seeding->overnight_incubation treatment Treat Cells with Compound (Include Controls) overnight_incubation->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation_72h Incubate for 72 Hours treatment->incubation_72h viability_assay Perform Cell Viability Assay (e.g., MTT) incubation_72h->viability_assay read_plate Measure Absorbance (Plate Reader) viability_assay->read_plate data_analysis Analyze Data & Calculate IC50 read_plate->data_analysis data_analysis->end

Caption: Workflow for in vitro evaluation of EGFR inhibitor efficacy.

Future Directions and Conclusion

The challenge of acquired resistance in EGFR-mutated NSCLC is ongoing. The emergence of the C797S mutation has prompted the development of fourth-generation, non-covalent inhibitors that are designed to be effective against the T790M/C797S double mutant.[9] Furthermore, allosteric inhibitors that bind to a site distinct from the ATP-binding pocket represent another promising strategy to overcome resistance.[3]

References

Validating EGFR Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to validate the cellular target engagement of Epidermal Growth Factor Receptor (EGFR) inhibitors. As specific data for "EGFR-IN-145" is not publicly available, this document uses the third-generation inhibitor Osimertinib as a primary example and compares its performance with the first-generation inhibitor Gefitinib and the second-generation inhibitor Afatinib .

Introduction to EGFR and Targeted Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers.[1] EGFR inhibitors are a class of therapeutic agents designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling and inducing cancer cell death. These inhibitors are broadly classified into three generations based on their mechanism of action and specificity for different EGFR mutations.

  • First-Generation (e.g., Gefitinib): Reversible inhibitors of the EGFR tyrosine kinase.

  • Second-Generation (e.g., Afatinib): Irreversible covalent inhibitors that target EGFR and other ErbB family members.

  • Third-Generation (e.g., Osimertinib): Irreversible covalent inhibitors designed to be selective for both sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[2]

Comparative Analysis of EGFR Inhibitors

This section provides a quantitative comparison of Osimertinib, Gefitinib, and Afatinib based on their half-maximal inhibitory concentrations (IC50) in various cell lines with different EGFR mutation statuses.

Inhibitor (Generation)Cell LineEGFR Mutation StatusIC50 (nM)
Osimertinib (3rd)Ba/F3Wild-Type~500
Ba/F3L858R/T790M~11.4
Ba/F3Exon 19 deletion~12.9
Gefitinib (1st)NR6wtEGFRWild-Type37
NR6WWild-Type57
PC-9Exon 19 deletion-
Afatinib (2nd)Ba/F3Wild-Type31
H3255L858R-
11-18L858R-

Note: IC50 values can vary depending on the specific experimental conditions and cell lines used. The data presented here is a compilation from multiple sources for comparative purposes.[2][3]

Experimental Protocols for Target Engagement Validation

Validating that a compound engages its intended target within a cellular context is a critical step in drug development. The following are key experimental protocols used to confirm the cellular target engagement of EGFR inhibitors.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly assess the binding of a drug to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol:

  • Cell Treatment: Treat cultured cells with the EGFR inhibitor at various concentrations or with a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of EGFR using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble EGFR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Western Blot Analysis of Downstream Signaling

Inhibition of EGFR's kinase activity should lead to a reduction in the phosphorylation of EGFR itself (autophosphorylation) and key downstream signaling proteins such as Akt and ERK.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells and, once attached, serum-starve them to reduce basal signaling. Treat the cells with the EGFR inhibitor at various concentrations for a specified time.

  • EGF Stimulation: Stimulate the cells with Epidermal Growth Factor (EGF) to induce EGFR phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total Akt, phosphorylated Akt (p-Akt), total ERK, and phosphorylated ERK (p-ERK).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.

Cell Viability Assay (MTT Assay)

This assay indirectly assesses target engagement by measuring the biological consequence of EGFR inhibition, which is a reduction in cell viability and proliferation in EGFR-dependent cancer cell lines.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the EGFR inhibitor.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Plot the cell viability against the inhibitor concentration to determine the IC50 value.

Visualizing Pathways and Workflows

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling cascade and the points of inhibition by tyrosine kinase inhibitors (TKIs).

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor EGFR TKI (e.g., Osimertinib) Inhibitor->EGFR Inhibits (ATP-binding site)

Caption: EGFR signaling pathway and the point of inhibition by TKIs.

Experimental Workflow for Target Engagement Validation

The following diagram outlines a general workflow for validating the cellular target engagement of an EGFR inhibitor.

Target_Engagement_Workflow CETSA Cellular Thermal Shift Assay (CETSA) - Treat cells with inhibitor - Heat treatment - Quantify soluble EGFR WesternBlot Western Blot Analysis - Treat cells with inhibitor - Stimulate with EGF - Measure p-EGFR, p-Akt, p-ERK CellViability Cell Viability Assay (e.g., MTT) - Treat cells with inhibitor - Measure cell proliferation/death - Determine IC50

Caption: Workflow for validating EGFR inhibitor target engagement.

References

Head-to-head comparison of EGFR-IN-145 and osimertinib

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of EGFR-IN-1 and Osimertinib for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two epidermal growth factor receptor (EGFR) inhibitors: EGFR-IN-1 and osimertinib. The information presented is intended to assist researchers in selecting the appropriate compound for preclinical studies in oncology and related fields.

Introduction

The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in various cancers, most notably non-small cell lung cancer (NSCLC). EGFR inhibitors are a cornerstone of targeted therapy for tumors harboring activating EGFR mutations. Osimertinib is a clinically approved third-generation EGFR tyrosine kinase inhibitor (TKI), while EGFR-IN-1 is a potent and selective inhibitor available for research purposes. This guide will compare their mechanisms of action, biochemical and cellular activities, and provide detailed experimental protocols for their evaluation.

Mechanism of Action

Both EGFR-IN-1 and osimertinib are potent inhibitors of EGFR kinase activity. They function by competing with ATP for the binding site in the kinase domain, which in turn blocks the autophosphorylation of the receptor and inhibits downstream signaling pathways crucial for tumor cell proliferation and survival.

Osimertinib is a third-generation, irreversible EGFR TKI.[1][2] It is designed to selectively inhibit both EGFR-TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1] The irreversible binding is achieved through the formation of a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[1][3]

EGFR-IN-1 is a cell-permeable, 4,6-disubstituted pyrimidine compound that acts as a highly selective and potent ATP-competitive inhibitor of EGFR kinase.[4] Its mechanism involves blocking the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways.

Biochemical and Cellular Activity

The following table summarizes the available quantitative data for EGFR-IN-1 and osimertinib, providing a basis for their comparison.

ParameterEGFR-IN-1OsimertinibReference
Target EGFREGFR (Sensitizing and T790M mutations)[1][4]
IC₅₀ (EGFR Kinase Assay) 21 nM<15 nM (for T790M mutant cell lines)[1][4]
Binding Mechanism ATP-competitiveCovalent, irreversible[1][4]

Signaling Pathway Inhibition

Both inhibitors target the canonical EGFR signaling pathway, which plays a central role in cell growth and proliferation. The diagram below illustrates the key components of this pathway and the point of inhibition by EGFR-IN-1 and osimertinib.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Inhibitor EGFR-IN-1 / Osimertinib Inhibitor->Dimerization Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of EGFR inhibitors.

EGFR Kinase Assay (Luminescent)

This assay measures the enzymatic activity of EGFR and the inhibitory potential of compounds like EGFR-IN-1.

Materials:

  • Purified recombinant EGFR enzyme

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (EGFR-IN-1 or osimertinib)

  • ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the diluted compound, EGFR enzyme, and substrate.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to generate a luminescent signal proportional to the ADP produced.

  • Measurement: Read the luminescence using a plate reader.

Kinase_Assay_Workflow A Prepare serial dilutions of inhibitor B Add inhibitor, EGFR enzyme, and substrate to 96-well plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C for 60 minutes C->D E Add ADP-Glo™ Reagent D->E F Add Kinase Detection Reagent E->F G Read luminescence F->G

Workflow for a luminescent EGFR kinase assay.

Western Blot for EGFR Phosphorylation

This protocol is used to determine the effect of inhibitors on EGFR autophosphorylation in a cellular context.

Materials:

  • Cancer cell line (e.g., A431, which overexpresses EGFR)

  • Cell culture medium and supplements

  • Test compound (EGFR-IN-1 or osimertinib)

  • EGF (for stimulation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the inhibitor for a specified time.

  • Stimulation: Stimulate cells with EGF to induce EGFR phosphorylation.

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate with primary antibodies overnight.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Western_Blot_Workflow A Cell Culture & Treatment with Inhibitor B EGF Stimulation A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer to PVDF E->F G Immunoblotting (Blocking, Primary & Secondary Antibodies) F->G H Chemiluminescent Detection G->H

Experimental workflow for Western blot analysis.

Conclusion

Both EGFR-IN-1 and osimertinib are potent inhibitors of EGFR, with osimertinib having the advantage of being a clinically validated, irreversible inhibitor with proven efficacy against the T790M resistance mutation. EGFR-IN-1 serves as a valuable tool for preclinical research, demonstrating high potency in biochemical assays. The choice between these two inhibitors will depend on the specific research question, with osimertinib being the preferred agent for studies involving clinically relevant resistance mechanisms and in vivo models of NSCLC. The provided experimental protocols offer a standardized approach for the characterization and comparison of these and other EGFR inhibitors.

References

Unraveling the Synergistic Potential of EGFR Inhibitors in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synergistic effects of Epidermal Growth Factor Receptor (EGFR) inhibitors when combined with other anticancer agents is crucial for the development of more effective treatment strategies. This guide provides a detailed comparison of the performance of EGFR inhibitors in combination therapies, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of novel cancer treatments.

While the specific compound "EGFR-IN-145" is a designated research chemical, publicly available data on its synergistic effects with other cancer drugs is currently unavailable. The compound, also referenced as "compound 7c" in some scientific literature, is described as an EGFR kinase inhibitor. At a concentration of 20 μM, this compound exhibits a 52.7% inhibition rate on wild-type EGFR kinase. However, comprehensive studies detailing its combinatorial effects are not present in the public domain.

To illustrate the principles and potential of synergistic EGFR inhibitor combinations, this guide will focus on a well-characterized, first-generation EGFR inhibitor, Gefitinib , for which extensive data is available.

Gefitinib: A Case Study in Synergistic Cancer Therapy

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key driver of cell proliferation and survival in many cancers. While effective as a monotherapy in patients with specific EGFR mutations, its efficacy can be enhanced and resistance mechanisms can be overcome when used in combination with other anticancer drugs.

Synergistic Effect of Gefitinib with Doxorubicin in Breast Cancer

A notable example of synergy is the combination of Gefitinib with the chemotherapeutic agent Doxorubicin in breast cancer cell lines. This combination has been shown to significantly enhance the inhibition of cell proliferation and induce apoptosis more effectively than either drug alone.

Table 1: In Vitro Cytotoxicity of Gefitinib and Doxorubicin Combination in Breast Cancer Cell Lines

Cell LineTreatmentIC50 (µM)
MCF-7 (ER+) Gefitinib>10
Doxorubicin1.4
Gefitinib + Doxorubicin0.46
MDA-MB-231 (TNBC) Gefitinib>10
Doxorubicin9.67
Gefitinib + Doxorubicin0.01

The data clearly indicates that the combination of an EGFR inhibitor with Doxorubicin leads to a significant reduction in the IC50 values, demonstrating a potent synergistic interaction in both estrogen-receptor-positive and triple-negative breast cancer cells.[1]

Synergistic Inhibition of Sarcoma Cells with Gefitinib and a Mitochondria-Targeting Agent

Another compelling example of synergy is the combination of Gefitinib with PENAO, an anti-tumor metabolic compound that targets mitochondria. This combination has demonstrated synergistic inhibitory effects on sarcoma cell lines, both in vitro and in vivo.

Table 2: Synergistic Inhibition of Sarcoma Cell Lines by Gefitinib and PENAO

Cell LineTreatmentEffect
Sarcoma Cell Lines (in vitro)Gefitinib + PENAOSynergistic, time- and dose-dependent inhibition of proliferation. Enhanced cell death and perturbed mitochondrial function.
Sarcoma Xenograft Model (in vivo)Gefitinib + PENAONon-toxic to mice, significantly delayed tumor growth and prolonged survival compared to single-drug treatments.

This combination highlights a promising strategy of targeting both the EGFR signaling pathway and tumor metabolism to achieve a more potent anti-cancer effect.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of the EGFR inhibitor, the combination drug, or the combination of both for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.

Apoptosis Assay (Caspase-3/7 Activity)

  • Cell Treatment: Treat cells with the drugs as described for the cell viability assay.

  • Caspase-Glo 3/7 Assay: Use a commercially available Caspase-Glo 3/7 assay kit according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase activity.

In Vivo Xenograft Studies

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment Administration: Randomly assign mice to treatment groups (vehicle control, EGFR inhibitor alone, combination drug alone, combination of both) and administer the treatments (e.g., oral gavage, intraperitoneal injection) according to the study design.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Survival Analysis: Monitor the survival of the mice in each treatment group.

Visualizing the Mechanisms of Action

Signaling Pathway of EGFR Inhibition

EGFR_Pathway cluster_downstream Downstream Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR EGFR_IN_145 EGFR Inhibitor (e.g., Gefitinib) EGFR_IN_145->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by EGFR inhibitors.

Experimental Workflow for Synergy Analysis

Synergy_Workflow Start Cancer Cell Lines Monotherapy Monotherapy Treatment (EGFRi or Drug B) Start->Monotherapy Combo_Therapy Combination Therapy (EGFRi + Drug B) Start->Combo_Therapy Cell_Viability Cell Viability Assay (e.g., MTT) Monotherapy->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Monotherapy->Apoptosis_Assay Combo_Therapy->Cell_Viability Combo_Therapy->Apoptosis_Assay Data_Analysis Data Analysis (IC50, Combination Index) Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Determine Synergy, Antagonism, or Additivity Data_Analysis->Conclusion

Caption: A typical workflow for evaluating the synergistic effects of drug combinations.

References

The Evolving Landscape of EGFR Inhibition: A Comparative Guide to Fourth-Generation TKIs in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of next-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in primary patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). As information regarding a specific "EGFR-IN-145" is not publicly available, this guide will focus on well-documented fourth-generation EGFR inhibitors, such as BLU-945 and BDTX-1535, as representative examples of this promising class of therapeutics.

The emergence of acquired resistance to third-generation EGFR TKIs, most notably osimertinib, has spurred the development of fourth-generation inhibitors. A primary mechanism of resistance is the C797S mutation in the EGFR kinase domain, which prevents the covalent binding of irreversible inhibitors like osimertinib.[1][2][3] Fourth-generation TKIs are being designed to overcome this and other resistance mechanisms, offering hope for patients who have exhausted current treatment options.[1][2][3]

Comparative Efficacy of Fourth-Generation EGFR Inhibitors in PDX Models

Patient-derived xenografts, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more predictive preclinical models than traditional cell line-derived xenografts (CDX) as they better recapitulate the heterogeneity and microenvironment of human tumors.[4][5] Several fourth-generation EGFR TKIs have demonstrated significant antitumor activity in various NSCLC PDX models, particularly those harboring the C797S resistance mutation.

Below is a summary of preclinical efficacy data for representative fourth-generation EGFR inhibitors. It is important to note that direct head-to-head comparative studies in standardized PDX models are limited in the public domain.

InhibitorPDX Model / Cell Line XenograftEGFR Mutation StatusKey Efficacy FindingsReference
BLU-945 PDX (YHIM-1094)ex19del/T790M/C797SSignificant tumor regression as monotherapy.[6]
PDX (YU-1097)ex19del/T790M/C797SSignificant tumor regression as a single agent and in combination with osimertinib.[7]
PDX (intracranial)ex19del/T790M/C797SPotent intracranial antitumor activity.[7][8]
BDTX-1535 NSCLC and GBM PDX modelsVarious EGFR mutationsPreclinical efficacy demonstrated.[1]
TQB-3804 CDX and PDX modelsT790M/C797S, L858R/T790M/C797SVerified in vivo efficacy, supporting its potential for patients with C797S mutation.[1]
Unnamed Hansoh Pharma Inhibitor Ba/F3 XenograftDel19/T790M/C797STumor Growth Inhibition (TGI) of 48.43% (15 mg/kg) and 82.60% (30 mg/kg).[9]
PC9 XenograftDel19/T790M/C797STGI of 21.60% (15 mg/kg) and 46.79% (30 mg/kg).[9]

Signaling Pathway Inhibition

Fourth-generation EGFR inhibitors are designed to bind to and inhibit the kinase activity of EGFR, even in the presence of resistance mutations like T790M and C797S. This blockade of EGFR signaling leads to the downregulation of downstream pathways critical for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Pharmacodynamic studies have shown that treatment with these inhibitors leads to a marked reduction in the phosphorylation of EGFR, AKT, and ERK in xenograft models.[8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 4th Gen TKI (e.g., BLU-945) Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of a fourth-generation TKI.

Experimental Protocols

The following are generalized protocols for the evaluation of EGFR inhibitor efficacy in patient-derived xenograft models, based on commonly reported methodologies.

Establishment of Patient-Derived Xenografts

A critical step for preclinical evaluation is the successful establishment of PDX models that retain the characteristics of the original patient tumor.[4]

PDX_Establishment_Workflow Patient Patient Tumor Tissue (Surgical Resection or Biopsy) Implantation Subcutaneous Implantation into Immunodeficient Mice (e.g., NOD-SCID) Patient->Implantation Engraftment Tumor Engraftment and Growth (Passage 0) Implantation->Engraftment Expansion Serial Passaging (Tumor Fragmentation and Re-implantation) Engraftment->Expansion Characterization Model Characterization (Histology, Genomics, Transcriptomics) Expansion->Characterization Cryopreservation Cryopreservation of Tumor Fragments for Future Studies Expansion->Cryopreservation Efficacy_Studies Tumor-Bearing Mice Ready for Efficacy Studies Expansion->Efficacy_Studies In_Vivo_Efficacy_Workflow Tumor_Implantation Implant PDX Fragments into Cohorts of Mice Tumor_Growth Monitor Tumor Growth until Average Volume Reaches ~150-200 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups (Vehicle, Standard-of-Care, Test Article) Tumor_Growth->Randomization Treatment Administer Treatment as per Defined Schedule and Dose Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Regularly Treatment->Monitoring Endpoint Study Endpoint (e.g., Predetermined Tumor Volume, End of Treatment Period) Monitoring->Endpoint Analysis Tumor Harvesting for Pharmacodynamic and Molecular Analysis Endpoint->Analysis

References

Navigating the Kinome: A Comparative Guide to EGFR Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount to developing safe and effective therapeutics. While specific data for a compound designated "EGFR-IN-145" is not publicly available, this guide provides a comprehensive overview of EGFR inhibitor selectivity, using the well-characterized third-generation inhibitor Osimertinib as a representative example. This guide will delve into its cross-reactivity profile, the experimental methods used to determine it, and the signaling pathway it targets.

Understanding Kinase Inhibitor Selectivity

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in drug development, as inhibitors designed to target a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR), may also bind to and inhibit other "off-target" kinases. This cross-reactivity can lead to unforeseen side effects or, in some cases, provide therapeutic benefits against other targets. Therefore, comprehensive profiling of an inhibitor's selectivity across the kinome is a critical step in its preclinical development.

Second and third-generation EGFR inhibitors have been engineered to exhibit increased selectivity for mutant forms of EGFR, while sparing the wild-type (WT) version, to minimize toxicity.[1]

Comparative Analysis of Kinase Inhibition: Osimertinib as a Case Study

To illustrate the concept of kinase selectivity, we present data for Osimertinib, a third-generation irreversible EGFR inhibitor. The following table summarizes its inhibitory activity against its primary targets and a selection of off-target kinases. This data is typically generated using in vitro kinase assays that measure the concentration of the inhibitor required to reduce the kinase's activity by 50% (IC50) or its binding affinity (Ki or Kd).

Kinase TargetIC50 / Ki (nM)Notes
Primary Targets
EGFR (L858R/T790M)<1High potency against double mutant
EGFR (Exon 19 del/T790M)<1High potency against double mutant
EGFR (L858R)1High potency against activating mutation
EGFR (Exon 19 del)1High potency against activating mutation
EGFR (Wild-Type)49Reduced activity against wild-type
Selected Off-Targets
ERBB2 (HER2)200Moderate activity
ERBB4 (HER4)400Lower activity
BLK2.5Potential off-target
BMX6Potential off-target
TEC20Potential off-target
ITK25Potential off-target
TXK30Potential off-target

This table is a composite representation based on publicly available data for Osimertinib and is intended for illustrative purposes.

Experimental Protocols for Kinase Selectivity Profiling

A variety of methods are employed to determine the selectivity of kinase inhibitors. One of the most common and comprehensive is the KINOMEscan™ platform, which is a competition binding assay.

KINOMEscan™ Competition Binding Assay Protocol

This method assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.

  • Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag.

  • Immobilized Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at various concentrations.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and preventing its interaction with the immobilized ligand.

  • Data Analysis: The results are typically expressed as the percentage of the kinase that is displaced by the test compound at a specific concentration, or a dissociation constant (Kd) is calculated from a dose-response curve.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Upon binding of its ligands, such as EGF, the receptor dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. EGFR inhibitors block this process by competing with ATP for binding to the intracellular kinase domain.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Metabolism ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.

Kinase_Profiling_Workflow Compound Test Compound (e.g., this compound) Primary_Assay Primary Target Assay (EGFR) Compound->Primary_Assay Kinome_Scan Broad Kinase Panel Screen (e.g., KINOMEscan) Primary_Assay->Kinome_Scan If potent Hit_Validation Hit Validation (Dose-Response) Kinome_Scan->Hit_Validation Identified Hits Cellular_Assay Cellular Assays (Target Engagement & Phenotype) Hit_Validation->Cellular_Assay Data_Analysis Data Analysis & Selectivity Profiling Cellular_Assay->Data_Analysis

Caption: Workflow for determining the selectivity profile of a kinase inhibitor.

References

Predicting Response to EGFR Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of cancer therapy has been revolutionized by the advent of targeted treatments, particularly inhibitors of the epidermal growth factor receptor (EGFR). These agents have demonstrated significant efficacy in various malignancies, most notably in non-small cell lung cancer (NSCLC). However, patient response to EGFR inhibitors is not uniform, underscoring the critical need for predictive biomarkers to guide patient selection and optimize therapeutic strategies. This guide provides a comparative overview of biomarkers for predicting response to different classes of EGFR inhibitors, supported by experimental data and detailed protocols. While specific data for a hypothetical compound "EGFR-IN-145" is not publicly available, this guide establishes a framework for its evaluation against current standards of care.

Comparative Efficacy of EGFR Inhibitors

The clinical utility of EGFR tyrosine kinase inhibitors (TKIs) is well-established, with several agents approved for the treatment of NSCLC. These can be broadly categorized into three generations based on their mechanism of action and resistance profiles.

EGFR Inhibitor Generation Mechanism of Action Common Activating EGFR Mutations Resistance Mutations Objective Response Rate (ORR) in EGFR-mutant NSCLC (First-Line) Median Progression-Free Survival (PFS) in EGFR-mutant NSCLC (First-Line)
Gefitinib (Iressa®)FirstReversible TKIExon 19 deletions, L858RT790M~70%[1]9-13 months[1]
Erlotinib (Tarceva®)FirstReversible TKIExon 19 deletions, L858RT790M~70%[1]9-13 months[1]
Afatinib (Gilotrif®)SecondIrreversible TKI (pan-ErbB)Exon 19 deletions, L858R, some uncommon mutationsT790M~70%11-14 months
Dacomitinib (Vizimpro®)SecondIrreversible TKI (pan-ErbB)Exon 19 deletions, L858RT790M~73%14.7 months[2]
Osimertinib (Tagrisso®)ThirdIrreversible TKIExon 19 deletions, L858R, T790MC797S~80%18.9 months[2]
This compound (Hypothetical) (To be determined) (To be determined) (To be determined) (Data not available) (Data not available)

Key Predictive Biomarkers for EGFR Inhibitor Response

Several biomarkers have been identified to predict the efficacy of EGFR-targeted therapies. The presence of activating mutations in the EGFR gene is the most well-established and clinically utilized biomarker.

  • EGFR Gene Mutations: Activating mutations in the tyrosine kinase domain of the EGFR gene, such as deletions in exon 19 and the L858R point mutation in exon 21, are strong predictors of response to first and second-generation EGFR TKIs.[1] Patients with these mutations exhibit significantly higher response rates and longer progression-free survival when treated with these inhibitors compared to chemotherapy.[3] Third-generation inhibitors like osimertinib are specifically designed to target the T790M resistance mutation that often arises after treatment with earlier-generation TKIs.[2]

  • EGFR Gene Copy Number: An increased number of copies of the EGFR gene, as determined by fluorescence in situ hybridization (FISH), has been associated with improved outcomes in patients treated with EGFR-directed monoclonal antibodies.[4] However, its predictive value for TKIs is less clear and not as robust as EGFR mutation status.

  • EGFR Protein Expression: The level of EGFR protein expression, typically measured by immunohistochemistry (IHC), has been investigated as a potential biomarker. While high EGFR expression is a prerequisite for the action of these drugs, its level has not consistently correlated with response to EGFR TKIs.[4]

  • KRAS Mutations: Mutations in the KRAS gene, which is downstream of EGFR in the signaling pathway, are generally associated with a lack of response to EGFR inhibitors.[5] KRAS mutations lead to constitutive activation of the downstream pathway, rendering the inhibition of EGFR ineffective.

Experimental Protocols

Accurate and reliable biomarker testing is crucial for the successful implementation of personalized medicine with EGFR inhibitors. Below are detailed methodologies for the key experiments cited.

EGFR Mutation Analysis by Polymerase Chain Reaction (PCR)
  • Objective: To detect the presence of activating and resistance mutations in the EGFR gene.

  • Methodology:

    • DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue or from circulating tumor DNA (ctDNA) in a blood sample.

    • PCR Amplification: Specific regions of the EGFR gene (typically exons 18-21) are amplified using PCR with primers designed to flank the mutation hotspots.

    • Mutation Detection:

      • Real-time PCR (qPCR): This method uses mutation-specific probes to detect and quantify the presence of known mutations. It is highly sensitive and relatively fast.

      • Sanger Sequencing: This method determines the exact nucleotide sequence of the amplified DNA, allowing for the identification of both known and novel mutations.

      • Next-Generation Sequencing (NGS): NGS panels can simultaneously analyze multiple genes and a wide range of mutations, providing a more comprehensive genomic profile of the tumor.

EGFR Gene Copy Number Analysis by Fluorescence In Situ Hybridization (FISH)
  • Objective: To determine the number of copies of the EGFR gene within tumor cells.

  • Methodology:

    • Probe Hybridization: A fluorescently labeled DNA probe specific for the EGFR gene and a control probe for the centromere of chromosome 7 are hybridized to FFPE tissue sections.

    • Microscopic Analysis: The slides are examined under a fluorescence microscope, and the number of fluorescent signals for the EGFR gene and the centromere are counted in a predefined number of tumor cell nuclei.

    • Interpretation: An increased EGFR gene copy number is typically defined as a ratio of EGFR signals to centromere signals of ≥2.0 or the presence of gene clusters.

EGFR Protein Expression Analysis by Immunohistochemistry (IHC)
  • Objective: To assess the level of EGFR protein expression in tumor tissue.

  • Methodology:

    • Antigen Retrieval: FFPE tissue sections are deparaffinized and rehydrated, followed by an antigen retrieval step to unmask the EGFR epitope.

    • Antibody Incubation: The sections are incubated with a primary antibody specific for the EGFR protein.

    • Signal Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate that produces a colored precipitate at the site of the antigen.

    • Scoring: The intensity and percentage of stained tumor cells are evaluated by a pathologist to generate a score, which can be categorized as high or low expression.

Visualizing Molecular Pathways and Experimental Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_jak_stat JAK-STAT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates JAK JAK EGFR->JAK Activates RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT STAT JAK->STAT STAT->Nucleus EGFR_Inhibitor EGFR Inhibitor (e.g., this compound) EGFR_Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Biomarker_Workflow Patient Patient with Suspected EGFR-Driven Malignancy Biopsy Tumor Biopsy (FFPE Tissue) Patient->Biopsy Blood_Draw Blood Draw (ctDNA) Patient->Blood_Draw DNA_Extraction DNA Extraction Biopsy->DNA_Extraction FISH_Analysis EGFR FISH Analysis Biopsy->FISH_Analysis IHC_Analysis EGFR IHC Analysis Biopsy->IHC_Analysis Blood_Draw->DNA_Extraction EGFR_Mutation_Analysis EGFR Mutation Analysis (PCR, NGS) DNA_Extraction->EGFR_Mutation_Analysis Biomarker_Positive Biomarker Positive EGFR_Mutation_Analysis->Biomarker_Positive Biomarker_Negative Biomarker Negative EGFR_Mutation_Analysis->Biomarker_Negative Targeted_Therapy EGFR Inhibitor Therapy Biomarker_Positive->Targeted_Therapy Alternative_Therapy Alternative Therapy (e.g., Chemotherapy) Biomarker_Negative->Alternative_Therapy

Caption: Experimental Workflow for Biomarker Identification.

Biomarker_Response_Logic cluster_biomarkers Biomarker Status cluster_response Predicted Response to EGFR Inhibitors EGFR_mut_pos EGFR Activating Mutation (Exon 19 del, L858R) Response_1st_2nd_Gen Response to 1st/2nd Gen TKIs EGFR_mut_pos->Response_1st_2nd_Gen Predicts EGFR_mut_neg EGFR Wild-Type No_Response_1st_2nd_Gen No Response to 1st/2nd Gen TKIs EGFR_mut_neg->No_Response_1st_2nd_Gen Predicts T790M_pos T790M Resistance Mutation T790M_pos->No_Response_1st_2nd_Gen Predicts Resistance Response_3rd_Gen Response to 3rd Gen TKIs T790M_pos->Response_3rd_Gen Predicts KRAS_mut_pos KRAS Mutation No_Response_EGFR_TKI No Response to any EGFR TKI KRAS_mut_pos->No_Response_EGFR_TKI Predicts

Caption: Biomarker-Response Logical Relationships.

References

Safety Operating Guide

Prudent Disposal Procedures for EGFR-IN-145

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "EGFR-IN-145" was not located in publicly available resources. The following disposal procedures are based on general best practices for handling small quantities of research-grade chemical compounds with unknown or undocumented hazards. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and comply with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Prior to handling, it is imperative to assume that this compound is a potentially hazardous substance. Appropriate personal protective equipment (PPE) should be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator may be necessary. Consult your institution's EHS for specific recommendations.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Procedures for this compound
  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Segregate solid waste (e.g., contaminated gloves, weigh paper, pipette tips) from liquid waste (e.g., solutions containing the compound).

  • Solid Waste Disposal:

    • Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and its solvent.

    • Label the container with "Hazardous Waste," the name of the chemical ("this compound"), and any known hazard information.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a sealable, leak-proof hazardous waste container.

    • The container must be appropriate for the solvent used (e.g., glass for organic solvents, polyethylene for aqueous solutions).

    • Label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent system, and the estimated concentration of the compound.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Decontamination of Glassware and Equipment:

    • Rinse any glassware or equipment that has come into contact with this compound with an appropriate solvent.

    • Collect the initial rinsate as hazardous liquid waste.

    • Subsequent rinses may be disposed of as regular laboratory wastewater, depending on institutional policies.

  • Storage of Waste:

    • Store the sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area until they are collected by your institution's EHS personnel.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Spill Response:

    • In the event of a spill, evacuate the immediate area.

    • If the spill is small and you are trained to handle it, use an appropriate spill kit to absorb the material.

    • Wear full PPE during cleanup.

    • Collect the absorbed material and any contaminated cleanup supplies in a hazardous waste container.

    • For large spills, or if you are unsure how to proceed, contact your institution's EHS immediately.

Quantitative Data Summary

As no specific Safety Data Sheet for this compound was found, quantitative data regarding its physical and chemical properties, toxicity, and disposal limits are not available. Researchers should refer to the product-specific SDS, once obtained, to complete the following table.

PropertyValue
Physical State Information not available
Solubility Information not available
LD50 (Oral) Information not available
Permissible Exposure Limit Information not available
Disposal Concentration Limits Consult institutional EHS guidelines

Visualizing the EGFR Signaling Pathway

The following diagram illustrates a simplified overview of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is the target of inhibitors like this compound. Activation of this pathway by ligands such as EGF leads to a cascade of intracellular events that regulate cell proliferation, survival, and differentiation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Simplified EGFR Signaling Cascade

Personal protective equipment for handling EGFR-IN-145

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like EGFR-IN-145. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize risks and ensure proper handling.

Hazard Identification and Personal Protective Equipment (PPE)

The following personal protective equipment is required to prevent exposure:

EquipmentSpecification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Respiratory Protection A NIOSH-approved respirator is recommended, particularly when handling the powder form or if ventilation is inadequate.[1]
Body Protection A lab coat or other protective clothing to prevent skin contact.[1]

Operational Protocol for Handling this compound

Proper handling procedures are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid all direct contact with the skin and eyes.[1]

  • Do not inhale dust.[1]

  • Prohibit eating, drinking, and smoking in the handling area.[1]

Storage:

  • Store in a tightly sealed container.[1]

  • Keep in a cool, dry, and well-ventilated location.[1]

  • Store away from incompatible materials.[1]

Emergency and Disposal Procedures

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation develops or persists, seek medical attention.[1]

  • Eye Contact: Flush eyes with plenty of water as a precaution.[2]

  • Ingestion: Rinse the mouth with water and consult a physician.[2]

Spill Response and Disposal Plan: In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Contaminated materials, including absorbent pads, paper towels, and used PPE, must be collected in a sealed, labeled container and disposed of as hazardous waste according to institutional and local regulations.[1]

Below is a workflow for responding to a spill of this compound.

Spill_Response_Workflow cluster_preparation Preparation cluster_containment Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Others & Cordon Off Evacuate->Alert Prevent spread PPE Don Appropriate PPE Alert->PPE Ensure safety Contain Contain the Spill PPE->Contain Initiate cleanup Absorb Absorb with Inert Material Contain->Absorb Use spill kit Clean Clean Spill Area Absorb->Clean Decontaminate Collect Collect Waste Clean->Collect Segregate waste Label Label Hazardous Waste Collect->Label Proper identification Dispose Dispose via Approved Channels Label->Dispose Follow regulations

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.